H-DL-Val-OMe.HCl
Description
The exact mass of the compound Methyl D-valinate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 2-amino-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGLDBMQKZTXPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5619-05-6, 7146-15-8, 6306-52-1 | |
| Record name | Valine, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5619-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5619-05-6 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 7146-15-8 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 6306-52-1 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl DL-valinate hydrochloride | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of H-DL-Val-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-DL-Val-OMe.HCl, the hydrochloride salt of DL-valine methyl ester, is a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. Its bifunctional nature, possessing a free amine group and a protected carboxylic acid in the form of a methyl ester, makes it a versatile reagent for the introduction of the valine moiety into larger molecules. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectroscopic data, and reactivity, supported by experimental methodologies and workflow diagrams.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄ClNO₂ | [1] |
| Molecular Weight | 167.63 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 171-173 °C (decomposes) | [2] |
| Solubility | Soluble in water, DMSO, and methanol.[3][4][5] Slightly soluble in ethanol. Almost insoluble in ether and acetone.[6] | |
| Stability | Stable under recommended storage conditions (cool, dry place).[7] | |
| Storage | Store at 0 - 8 °C.[1] |
Spectroscopic Data
The structural identity of this compound can be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are crucial for the structural elucidation of this compound.
¹H NMR (DMSO-d₆):
-
~8.6 ppm (broad s, 3H): -NH₃⁺
-
~3.9 ppm (d, 1H): α-CH
-
~3.7 ppm (s, 3H): -OCH₃
-
~2.2 ppm (m, 1H): β-CH
-
~0.9-1.0 ppm (dd, 6H): γ-CH₃
¹³C NMR (DMSO-d₆):
-
~170 ppm: C=O (ester)
-
~57 ppm: α-C
-
~52 ppm: -OCH₃
-
~30 ppm: β-C
-
~18-19 ppm: γ-C
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[8]
| Wavenumber (cm⁻¹) | Functional Group |
| ~3000-2800 | N-H stretch (amine salt), C-H stretch |
| ~1740 | C=O stretch (ester) |
| ~1580 | N-H bend (amine salt) |
| ~1250 | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry data can confirm the molecular weight of the compound. The expected molecular ion peak for the free base (C₆H₁₃NO₂) would be at m/z 131.10.
Experimental Protocols
Determination of Melting Point
Objective: To determine the melting point range of this compound.
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a rate of 10-20 °C per minute for a preliminary approximate melting range.
-
A second, more precise measurement is performed with a slower heating rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the initial observed melting point.[9]
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. Due to decomposition, the sample may darken as it melts.
Peptide Coupling using this compound
Objective: To couple this compound with an N-protected amino acid.
Methodology:
-
The N-protected amino acid (1 equivalent) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
This compound (1.1 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIEA) or triethylamine (TEA) (2-3 equivalents) are added to the solution to neutralize the hydrochloride and free the amine.
-
A coupling reagent, such as dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), is added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up to remove byproducts and unreacted starting materials. This typically involves filtration to remove urea (if DCC is used), followed by aqueous washes and extraction with an organic solvent.
-
The crude product is then purified, usually by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
This compound is a fundamental component in the synthesis of various peptides and peptidomimetics, which can interact with numerous biological pathways. A primary application is in the synthesis of the antiviral drug Valacyclovir.
This compound serves as the starting material for the valine ester portion of Valacyclovir. The synthesis involves the coupling of a protected valine derivative with Acyclovir.
Logical Relationships of Chemical Properties
The chemical properties of this compound are interconnected and dictate its applications in chemical synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. H-Val-OMe·HCl, CAS No. 6306-52-1 - iChemical [ichemical.com]
- 3. Improved Synthesis of Antiviral Drug Valacyclovir Hydrochloride | Bentham Science [eurekaselect.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. H-Val-OMe.HCl | CAS:6306-52-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. L-Valine | 72-18-4 [chemicalbook.com]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (HMDB0014684) [hmdb.ca]
- 8. L-Valine methyl ester hydrochloride(6306-52-1) IR Spectrum [m.chemicalbook.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
H-DL-Val-OMe.HCl structure and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DL-valine methyl ester hydrochloride (H-DL-Val-OMe.HCl), a key building block in synthetic organic chemistry and pharmaceutical development. This document details its chemical structure, molecular properties, experimental protocols for its synthesis, and its applications in research and industry.
Core Compound Information
DL-valine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of DL-valine, a racemic mixture of the D- and L-enantiomers of the essential amino acid valine. The esterification of the carboxylic acid group and the presence of the hydrochloride salt enhance its stability and solubility in certain organic solvents, making it a versatile reagent for various chemical transformations.[1]
Structure and Molecular Properties
The chemical structure of this compound features a chiral center at the alpha-carbon, with a methyl ester group protecting the carboxylic acid and an ammonium group formed by the protonation of the primary amine by hydrochloric acid.
Chemical Structure:
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| IUPAC Name | methyl 2-amino-3-methylbutanoate hydrochloride | [2] |
| Synonyms | DL-Val-OMe.HCl, DL-a-aminoisovaleric acid methyl ester hydrochloride | [3] |
| CAS Number | 5619-05-6 | [2][3][4][5] |
| Molecular Formula | C6H14ClNO2 | [2][3] |
| Molecular Weight | 167.63 g/mol | [5][6] |
| Appearance | White to off-white crystalline powder | [2][4] |
| Melting Point | 171 °C | [3] |
| Boiling Point | 145.7 °C at 760 mmHg | [3] |
| Solubility | Soluble in water, DMSO (Slightly), Methanol (Slightly), Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [7][8] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established procedures and can be adapted for specific laboratory conditions.
Synthesis of this compound from DL-Valine
Two common and effective methods for the esterification of DL-valine are presented.
Method 1: Thionyl Chloride in Methanol
This is a traditional and widely used method for the preparation of amino acid methyl esters.
Materials:
-
DL-Valine
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl2)
-
Anhydrous Diethyl Ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add anhydrous methanol.
-
Cool the flask to -10 °C to -8 °C using an ice-salt bath.
-
Slowly add thionyl chloride (1.0-1.5 molar equivalents) dropwise to the stirred methanol, ensuring the temperature does not exceed 0 °C.[9][10]
-
After the addition is complete, stir the solution at this temperature for an additional 0.8 to 1.5 hours.[9][10]
-
Add DL-valine (1.0 molar equivalent) portion-wise to the reaction mixture under cooling.
-
Allow the reaction mixture to warm to room temperature and stir for 2.5 to 3.5 hours.[9][10]
-
Heat the mixture to reflux (60-70 °C) and maintain for 7-9 hours.[9][10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent and excess SOCl2 under reduced pressure using a rotary evaporator.
-
To the resulting residue, add anhydrous diethyl ether to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.[9]
Method 2: Trimethylchlorosilane (TMSCl) in Methanol
This method offers a milder and more convenient alternative to the thionyl chloride method.[11]
Materials:
-
DL-Valine
-
Anhydrous Methanol (MeOH)
-
Trimethylchlorosilane (TMSCl)
Procedure:
-
In a round-bottom flask, suspend DL-valine (1 molar equivalent) in anhydrous methanol.
-
Slowly add trimethylchlorosilane (2 molar equivalents) to the suspension with stirring at room temperature.[11]
-
Continue stirring the resulting solution or suspension at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture on a rotary evaporator to yield the product, this compound.[11]
Characterization and Quality Control
The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.
-
Gas Chromatography (GC): A validated GC method can be used to determine the purity of L-valine methyl ester hydrochloride. A common setup utilizes a flame ionization detector (FID) with a capillary column like DB-624.[12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for determining the enantiomeric purity and quantifying related impurities. For instance, L-isoleucine methyl ester hydrochloride, a potential impurity, can be determined by pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) followed by HPLC with UV detection.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals.
-
Pharmaceutical Synthesis: It is a key building block for the synthesis of the antiviral drug Valacyclovir and the antihypertensive drug Valsartan.[9]
-
Peptide Synthesis: In peptide synthesis, the methyl ester group serves as a protecting group for the carboxylic acid, allowing the free amino group to react with an N-protected amino acid to form a peptide bond.[15]
-
Biochemical Research: It is utilized in studies of protein synthesis, amino acid metabolism, and as a component in cell culture media.[4]
-
Asymmetric Synthesis: The chiral nature of the individual enantiomers (D- and L-forms) makes them valuable as chiral auxiliaries or starting materials in asymmetric synthesis to produce stereospecific compounds.[15]
Visualized Workflows and Relationships
The following diagrams, created using Graphviz, illustrate key processes and relationships involving this compound.
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. H-Val-OMe.HCl | 6306-52-1 | Benchchem [benchchem.com]
- 2. DL-Valine methyl ester hydrochloride, 99% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. H-Val-OMe.HCl | CAS:6306-52-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. nbinno.com [nbinno.com]
- 9. Page loading... [guidechem.com]
- 10. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]
- 11. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iiste.org [iiste.org]
- 13. iiste.org [iiste.org]
- 14. researchgate.net [researchgate.net]
- 15. chemimpex.com [chemimpex.com]
Solubility Profile of H-DL-Valine Methyl Ester Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of H-DL-Valine Methyl Ester Hydrochloride (H-DL-Val-OMe.HCl) in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a comprehensive qualitative summary and a detailed experimental protocol for determining solubility. An illustrative table with hypothetical quantitative data is included to guide researchers in their data presentation.
Introduction to the Solubility of H-DL-Valine Methyl Ester Hydrochloride
H-DL-Valine methyl ester hydrochloride is a derivative of the amino acid valine, commonly utilized as a building block in peptide synthesis and as an intermediate in the manufacturing of pharmaceuticals. Its solubility in organic solvents is a critical parameter for its application in various chemical reactions and purification processes. The hydrochloride salt form generally enhances the stability and solubility of the parent amino acid ester in certain organic media.[1]
The principle of "like dissolves like" is fundamental to understanding its solubility profile. As a salt of an amino acid ester, this compound possesses both polar (the ammonium and ester groups) and non-polar (the isobutyl side chain) characteristics. Its solubility is therefore dependent on the polarity of the solvent. Polar aprotic solvents, such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), are known to stabilize the ionic form of amino acid hydrochlorides, which can enhance reactivity in nucleophilic substitution reactions.[1]
Qualitative Solubility Data
While precise quantitative data is scarce, qualitative solubility information for the closely related L-isomer (L-Valine methyl ester hydrochloride) provides valuable insights. The solubility of the DL-racemic mixture is expected to follow similar trends.
| Organic Solvent | Chemical Formula | Qualitative Solubility |
| Methanol | CH₃OH | Slightly Soluble[2][3] |
| Ethanol | C₂H₅OH | Very slightly soluble[4] |
| Dichloromethane | CH₂Cl₂ | Soluble |
| Chloroform | CHCl₃ | Soluble |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly Soluble[2][3] |
| Acetone | (CH₃)₂CO | Soluble |
| Ethyl Acetate | CH₃COOC₂H₅ | Soluble |
Note: The qualitative descriptions are based on general observations and may vary depending on the specific experimental conditions such as temperature and purity of the solute and solvent.
Illustrative Quantitative Solubility Data
The following table presents a hypothetical set of quantitative solubility data for this compound to serve as a template for researchers. These values are for illustrative purposes only and do not represent experimentally verified data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | 25 | 5.2 | 0.31 |
| Ethanol | 25 | 1.8 | 0.11 |
| Dichloromethane | 25 | 15.5 | 0.92 |
| Dimethyl Sulfoxide | 25 | 8.9 | 0.53 |
| Acetone | 25 | 3.4 | 0.20 |
| Ethyl Acetate | 25 | 0.9 | 0.05 |
Experimental Protocol: Gravimetric Method for Solubility Determination
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[5][6] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Materials and Equipment:
-
This compound
-
Selected organic solvents
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration setup)
-
Vials or flasks with secure caps
-
Oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. The time required for equilibration should be determined empirically, but 24 to 72 hours is often sufficient. To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration of the solute no longer changes.[5]
-
-
Separation of Undissolved Solid:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.
-
Immediately filter the supernatant through a syringe filter of a compatible material (e.g., PTFE for organic solvents) into a pre-weighed container. This step should be performed quickly to minimize temperature fluctuations and solvent evaporation.
-
-
Determination of Solute Mass:
-
Weigh the container with the filtered saturated solution to determine the mass of the solution.
-
Evaporate the solvent from the container in an oven at a temperature below the decomposition point of this compound. A gentle stream of nitrogen can be used to accelerate evaporation.
-
Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.
-
Weigh the container with the dried solute. The difference between this mass and the initial mass of the empty container is the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
The mass of the solvent is the difference between the mass of the saturated solution and the mass of the dissolved solute.
-
Solubility can be expressed in various units, such as g/100 g of solvent, g/100 mL of solvent, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: Workflow for Gravimetric Solubility Determination.
References
- 1. H-Val-OMe.HCl | 6306-52-1 | Benchchem [benchchem.com]
- 2. 6306-52-1 CAS MSDS (L-Valine methyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. atompharma.co.in [atompharma.co.in]
- 4. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
H-DL-Val-OMe.HCl: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for H-DL-Val-OMe.HCl (DL-Valine methyl ester hydrochloride). This document synthesizes available data and outlines best practices for maintaining the integrity of this compound in a research and development setting.
Chemical Properties Overview
This compound is the hydrochloride salt of the methyl ester of the racemic amino acid valine. It is a white to off-white crystalline powder. Its structure combines the chirality of an amino acid with a protected carboxylic acid group, making it a valuable building block in peptide synthesis and pharmaceutical development.
| Property | Value |
| Chemical Formula | C6H14ClNO2 |
| Molecular Weight | 167.63 g/mol |
| CAS Number | 5619-05-6 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][2] |
Stability Profile
This compound is generally considered to be a stable compound under appropriate storage conditions.[3][4] The hydrochloride salt form enhances its stability, particularly in comparison to the free base form.[5] However, like other amino acid esters, it is susceptible to degradation, primarily through hydrolysis.
Degradation Pathways
The most probable degradation pathway for this compound is the hydrolysis of the methyl ester bond to yield DL-Valine and methanol. This reaction can be catalyzed by the presence of acids or bases. The general mechanism for acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Below is a diagram illustrating the acid-catalyzed hydrolysis of this compound.
Caption: Acid-Catalyzed Hydrolysis of this compound.
Hazardous decomposition products upon combustion may include oxides of carbon (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[3]
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | A range of temperatures are suggested, from -20°C to room temperature. A conservative approach is to store at 2-8°C .[1][2][3][4][6][7][8] | Lower temperatures slow down potential degradation reactions. The wide range of recommendations suggests that the compound is relatively stable, but refrigeration is a common practice for preserving chemical integrity. |
| Atmosphere | Store in a tightly sealed container under a dry atmosphere.[1][3][4][8] | The compound is susceptible to hydrolysis, so minimizing exposure to moisture is critical. |
| Light | Keep in a dark place.[4][8] | Protects against potential photodegradation. |
| Incompatibilities | Keep away from strong oxidizing agents, heat, and sources of ignition.[3][4] | To prevent potentially hazardous chemical reactions. |
Experimental Protocols for Stability Assessment
A stability-indicating assay method (SIAM) is essential for quantifying the stability of this compound and detecting its degradation products.[6] High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose.[8] The following outlines a general protocol for developing and validating a SIAM for this compound.
Development of a Stability-Indicating HPLC Method
The goal is to develop a method that can separate the intact this compound from its potential degradation products, primarily DL-Valine, and any other impurities.
4.1.1 Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A reverse-phase C18 column is a common starting point for amino acid derivatives.
4.1.2 Mobile Phase Selection:
-
A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.
-
The pH of the aqueous buffer should be optimized to achieve good peak shape and resolution.
4.1.3 Detection:
-
UV detection at a low wavelength (e.g., 210-220 nm) is generally suitable for amino acid derivatives that lack a strong chromophore.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are necessary to generate potential degradation products and to demonstrate the specificity of the analytical method.[6] A solution of this compound should be subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: The solid compound is heated at a high temperature (e.g., 105°C) for 24 hours.
-
Photostability: The solid compound and a solution are exposed to light according to ICH Q1B guidelines.
Samples should be analyzed by the developed HPLC method at various time points to track the formation of degradation products.
Method Validation
Once the HPLC method is developed, it should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.
The following diagram illustrates a typical workflow for the development and validation of a stability-indicating assay method.
Caption: Workflow for SIAM Development.
Conclusion
This compound is a stable compound when stored under the recommended conditions of low temperature, exclusion of moisture and light, and away from incompatible substances. The primary degradation pathway is hydrolysis of the ester linkage. For quantitative stability assessment, the development and validation of a stability-indicating HPLC method, supported by forced degradation studies, is imperative. Adherence to these guidelines will ensure the integrity and reliability of this compound for its intended applications in research and development.
References
- 1. jocpr.com [jocpr.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. mdpi.com [mdpi.com]
H-DL-Valine Methyl Ester Hydrochloride: A Comprehensive Technical Guide to its Role as a Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
H-DL-Valine Methyl Ester Hydrochloride (H-DL-Val-OMe.HCl) is the hydrochloride salt of the racemic methyl ester of valine. While the racemic mixture itself is not directly used for stereoselective synthesis, it serves as a readily accessible and cost-effective precursor to its enantiomerically pure counterparts: H-L-Val-OMe.HCl and H-D-Val-OMe.HCl. The resolution of this racemate provides access to invaluable chiral building blocks essential in asymmetric synthesis, peptide chemistry, and the development of pharmaceuticals. This guide details the properties, synthesis, chiral resolution, and diverse applications of these critical synthons.
Physicochemical Properties
The separated enantiomers of valine methyl ester hydrochloride are the primary entities with well-characterized physical constants. These properties are crucial for their identification, purification, and use in subsequent synthetic steps.
| Property | Data | Source |
| Molecular Formula | C₆H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 167.63 g/mol | [3] |
| Melting Point | ~170 °C (decomposes) (for D-enantiomer) | [1] |
| Appearance | White to off-white crystalline solid | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. (for L-enantiomer) | [4] |
Synthesis of Racemic this compound
The most common and straightforward method for preparing amino acid methyl esters is the Fischer esterification of the corresponding amino acid. Modern variations of this method offer mild conditions and high yields.
-
Thionyl Chloride in Methanol : A widely employed industrial method that involves the reaction of DL-Valine with methanol using thionyl chloride (SOCl₂) as the acid catalyst source.[5]
-
Trimethylchlorosilane (TMSCl) in Methanol : This is a milder and more convenient laboratory-scale method that avoids the use of highly corrosive reagents like thionyl chloride.[5][6] The reaction proceeds efficiently at room temperature.[6][7]
Figure 1: General workflow for the synthesis of this compound via the TMSCl/Methanol method.
This procedure is adapted from generalized methods for the esterification of amino acids.[6][7]
-
Suspension : Suspend DL-Valine (1 equivalent) in anhydrous methanol (approx. 10-20 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of TMSCl : Cool the suspension in an ice-water bath. Slowly add trimethylchlorosilane (TMSCl) (2.0-2.5 equivalents) dropwise to the stirring suspension.
-
Reaction : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8-12 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting amino acid is fully consumed.[7]
-
Isolation : Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting solid or oil is the desired product, this compound, which can be used directly for resolution or further purified if necessary. Yields for this type of reaction are typically high, often exceeding 95%.[7]
Chiral Resolution: From Racemate to Enantiopure Building Blocks
The central utility of this compound is as a substrate for chiral resolution. The goal is to separate the D- and L-enantiomers to utilize their specific stereochemistry.
A classic and effective method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. For amino acid esters, chiral acids like dibenzoyl tartaric acid are effective.
-
Reaction : The racemic this compound is neutralized, and the resulting free amine is reacted with an enantiopure chiral acid (e.g., D-dibenzoyltartaric acid, D-DBTA). This forms a mixture of two diastereomeric salts (L-Val-OMe/D-DBTA and D-Val-OMe/D-DBTA).
-
Separation : Diastereomers have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from a suitable solvent system, while the other remains in the mother liquor.
-
Isolation : After separating the diastereomeric salts, the chiral resolving agent is removed by acid/base extraction, yielding the enantiomerically enriched D- and L-valine methyl esters, which are then typically converted back to their stable hydrochloride salts.
A patented method for the resolution of the parent amino acid, DL-valine, uses D-DBTA and L-DBTA as resolving agents in a dilute inorganic acid solution, achieving high yields and excellent optical purity.[8] This principle is directly applicable to the resolution of the corresponding ester.
Figure 2: Logical workflow for the chiral resolution of racemic valine methyl ester via diastereomeric salt formation.
Applications in Asymmetric Synthesis
Once resolved, H-L-Val-OMe.HCl and H-D-Val-OMe.HCl are versatile chiral building blocks. The presence of a primary amine and an ester group on a stereodefined carbon center allows for a wide range of synthetic transformations.
The primary amine of valine methyl ester is a convenient handle for constructing more complex chiral molecules that can direct the stereochemical outcome of a reaction.
-
Chiral Imines and Azomethines : Condensation with aldehydes or ketones produces chiral imines.[5][9] These can act as ligands for metal catalysts in reactions like asymmetric Henry reactions or as substrates for diastereoselective additions.[5][10]
-
Chiral Oxazolines : The ester can be a starting point for synthesizing chiral oxazoline ligands, which are highly effective in various asymmetric catalytic processes.[10]
-
Chiral Auxiliaries : The amino acid derivative can be attached to a prochiral substrate. The inherent chirality of the valine moiety then directs subsequent reactions, such as alkylations, to occur on one face of the molecule, leading to high diastereoselectivity.[10]
Figure 3: The synthetic pathway from racemic precursor to high-value chiral applications.
H-L-Val-OMe.HCl is a fundamental component in peptide synthesis.[6] The ester group protects the C-terminus, while the free amine (after neutralization) is ready for coupling with the activated carboxyl group of another N-protected amino acid. This makes it an ideal starting point for building peptides from the C-terminus or for introducing a valine residue into a growing peptide chain.[7]
The enantiomers of valine and its derivatives are crucial intermediates in the pharmaceutical industry. Notably, L-valine derivatives are key components in the synthesis of antiviral drugs, such as the valine ester prodrug Valacyclovir.[5] The precise stereochemistry provided by the chiral building block is essential for the biological activity and efficacy of the final drug product.
References
- 1. H-D-Val-OMe.HCl | CAS#:7146-15-8 | Chemsrc [chemsrc.com]
- 2. peptide.com [peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. H-Val-OMe.HCl | CAS:6306-52-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. H-Val-OMe.HCl | 6306-52-1 | Benchchem [benchchem.com]
- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. CN1477096A - Method for preparing L-valine and D-valine by chemical resolution - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Role of H-DL-Val-OMe.HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H-DL-Val-OMe.HCl, a crucial reagent in the field of peptide synthesis. We will explore its fundamental properties, its core role as a protected amino acid building block, and detailed protocols for its application. This document is intended to serve as a practical resource for professionals engaged in synthetic organic chemistry and drug development.
Introduction to this compound
This compound is the hydrochloride salt of the methyl ester of DL-valine. As a derivative of the amino acid valine, it serves as a fundamental building block in the stepwise construction of peptide chains.[1][2] Its structure incorporates two key modifications that are essential for controlled peptide synthesis:
-
C-Terminal Protection : The carboxylic acid group of valine is protected as a methyl ester (-OMe). This prevents the carboxyl group from participating in unwanted side reactions during the peptide coupling step, where the amino group is the intended nucleophile.[3][4]
-
Enhanced Stability and Handling : The compound is supplied as a hydrochloride salt (.HCl), which increases its stability and improves its handling characteristics as a crystalline solid.[5]
The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of both the D- and L-enantiomers of valine methyl ester. This is a critical consideration in synthesis design, as its use with a chiral N-protected amino acid will result in a mixture of diastereomeric peptides.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are essential for calculating molar equivalents in reaction protocols and for understanding the compound's physical characteristics.
| Property | Value | Reference |
| CAS Number | 5619-05-6 | [2] |
| Molecular Formula | C₆H₁₄ClNO₂ | [6] |
| Molecular Weight | 167.63 g/mol | [6] |
| Appearance | White to off-white solid | [6] |
| Storage | 4°C, sealed storage, away from moisture | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |
Core Role in Peptide Synthesis: A Mechanistic Overview
The primary function of this compound is to serve as the C-terminal residue or an internal building block during solution-phase peptide synthesis. The synthesis strategy revolves around the principles of functional group protection and controlled amide bond formation.
-
Amine Nucleophile : The amino group (-NH₂) of this compound is unprotected and acts as the nucleophile.
-
Carboxyl Electrophile : The incoming amino acid must have its amino group protected (e.g., with Boc or Z groups) and its carboxyl group activated.
-
Coupling Reaction : In the presence of a coupling agent (e.g., EDC, DCC), the activated carboxyl group of the N-protected amino acid is attacked by the free amino group of this compound to form a peptide (amide) bond.[8]
-
Protected Dipeptide : The resulting product is a dipeptide that is still protected at the N-terminus (by the protecting group on the incoming amino acid) and at the C-terminus (by the methyl ester).
This process can be visualized as a controlled, stepwise elongation of the peptide chain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. H-Val-OMe.HCl | CAS:6306-52-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. youtube.com [youtube.com]
Material safety data sheet (MSDS) for H-DL-Val-OMe.HCl.
An In-depth Technical Guide to the Material Safety of H-DL-Val-OMe.HCl
This technical guide provides a comprehensive overview of the material safety data for this compound (DL-Valine methyl ester hydrochloride), intended for researchers, scientists, and professionals in drug development.
Chemical Identification
| Identifier | Value |
| Chemical Name | DL-Valine methyl ester hydrochloride |
| Synonyms | Methyl DL-valinate hydrochloride |
| CAS Number | 5619-05-6[1] |
| Molecular Formula | C6H13NO2.HCl[1] |
| Molecular Weight | 167.64 g/mol [2] |
| Structure |
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance or mixture. However, it is recommended to handle it with care, following good industrial hygiene and safety practices.
Potential Health Effects:
-
Eye Contact: May cause eye irritation.[3]
-
Skin Contact: May cause skin irritation.[3]
-
Inhalation: May cause respiratory tract irritation.[3]
-
Ingestion: May be harmful if swallowed.[4]
Composition and Information on Ingredients
| Component | CAS Number | Weight % |
| DL-Valine methyl ester hydrochloride | 5619-05-6 | <=100 |
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][5] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1][5] |
| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur.[1][5] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[1][5] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]
-
Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2][6]
-
Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand and full protective gear.[3][6]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[1]
-
Environmental Precautions: Should not be released into the environment.[1]
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[1]
Handling and Storage
-
Handling: Wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation.[1]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
Exposure Controls and Personal Protection
-
Engineering Controls: Ensure adequate ventilation, especially in confined areas.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5][6]
-
Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5]
-
Respiratory Protection: Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
-
Physical and Chemical Properties
| Property | Value |
| Appearance | White crystalline solid[1][5] |
| Odor | No information available[1][5] |
| Melting Point/Range | 112 - 114 °C / 233.6 - 237.2 °F[1][5] |
| Boiling Point/Range | No information available[5] |
| Flash Point | No information available[5] |
| Solubility | No information available |
| Molecular Formula | C6H13NO2.HCl[1] |
| Molecular Weight | 167.64[2] |
Stability and Reactivity
-
Reactivity: None known, based on information available.
-
Chemical Stability: Stable under normal conditions.[2]
-
Conditions to Avoid: Incompatible products.
-
Incompatible Materials: Strong oxidizing agents.[2]
-
Hazardous Decomposition Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas.[2][6]
Toxicological Information
-
Acute Toxicity: No acute toxicity information is available for this product.[2]
-
Serious Eye Damage/Irritation: No data available.
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
STOT-Single Exposure: No data available.
-
STOT-Repeated Exposure: No data available.
-
Aspiration Hazard: No data available.
Experimental Protocols
As this compound is a valine derivative, it is commonly used in peptide synthesis and other laboratory research.[7] Below is a generalized workflow for handling and using such a chemical in a research setting.
Caption: General laboratory workflow for handling this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 4. peptide.com [peptide.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
Spectroscopic Analysis of H-DL-Valine Methyl Ester Hydrochloride: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic data for H-DL-Valine methyl ester hydrochloride (H-DL-Val-OMe.HCl), a derivative of the amino acid valine. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide presents key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in a structured format, alongside detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.0 | d | 1H | α-CH |
| ~3.8 | s | 3H | O-CH₃ |
| ~2.4 | m | 1H | β-CH |
| ~1.0 | d | 6H | γ-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound[1][2]
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (ester) |
| ~58 | α-C |
| ~52 | O-CH₃ |
| ~30 | β-C |
| ~18 | γ-C |
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Strong, Broad | N-H stretch (amine salt) |
| ~2960 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1580 | Medium | N-H bend (amine salt) |
| ~1250 | Strong | C-O stretch (ester) |
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 132.1 | High | [M+H]⁺ (protonated molecule) |
| 116 | Variable | [M-CH₃]⁺ |
| 88 | Variable | [M-COOCH₃]⁺ |
| 72 | High | [CH(NH₂)CH(CH₃)₂]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.[3]
-
¹H NMR Acquisition :
-
A standard single-pulse experiment was performed.
-
The spectral width was set to cover the expected chemical shift range (typically 0-12 ppm).
-
A sufficient number of scans (e.g., 16 or 32) were acquired to achieve a good signal-to-noise ratio.
-
Data was processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition :
-
A proton-decoupled pulse sequence was used to simplify the spectrum and enhance sensitivity.
-
The spectral width was set to accommodate the full range of carbon chemical shifts (typically 0-200 ppm).
-
A significantly larger number of scans were required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data processing was similar to that for ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of the solid this compound sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[4] Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer was used to acquire the spectrum.
-
Data Acquisition :
-
A background spectrum of the empty ATR crystal or a blank KBr pellet was recorded.
-
The sample spectrum was then recorded over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum was generated by ratioing the sample spectrum against the background spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Mass Spectrometry (MS)
-
Sample Preparation : The sample was dissolved in a suitable solvent, such as methanol or a water/acetonitrile mixture, to a concentration of approximately 1 mg/mL. The solution was then further diluted for analysis.
-
Instrumentation : An Electrospray Ionization (ESI) mass spectrometer was used for analysis. ESI is a soft ionization technique suitable for polar and thermally labile molecules like amino acid derivatives.[5]
-
Data Acquisition :
-
The sample solution was introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
The mass spectrometer was operated in positive ion mode to detect the protonated molecule [M+H]⁺.
-
The instrument was scanned over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (167.63 g/mol ).
-
For fragmentation analysis (MS/MS), the molecular ion was selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which aids in structural elucidation.[5]
-
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
Methodological & Application
Application Notes and Protocols for the Use of H-DL-Val-OMe.HCl in Dipeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-DL-Val-OMe.HCl, or DL-Valine methyl ester hydrochloride, is a racemic amino acid derivative commonly utilized as a starting material in the synthesis of dipeptides and larger peptide fragments. The presence of both D- and L-enantiomers of valine allows for the creation of diastereomeric dipeptides, which are of significant interest in drug discovery and development. Peptides incorporating D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles.[1] This document provides detailed protocols for the use of this compound in solution-phase dipeptide synthesis, covering both Boc and Fmoc protection strategies, and discusses the characterization and separation of the resulting diastereomers.
Data Presentation
The choice of coupling reagent is critical in peptide synthesis as it influences reaction yield, purity, and the degree of racemization. Below is a comparative summary of common coupling reagents used in dipeptide synthesis.
Table 1: Comparative Performance of Common Coupling Reagents in Dipeptide Synthesis
| Coupling Reagent | Additive | Typical Yield (%) | Racemization Potential | Key Advantages & Disadvantages |
| DCC/DIC | HOBt | 70-90% | Low with additive | Advantages: Cost-effective. Disadvantages: Byproduct (DCU/DIU) can be difficult to remove; DIC is preferred for solid-phase synthesis due to soluble byproduct. |
| EDC.HCl | HOBt | 70-90% | Low to Moderate | Advantages: Water-soluble carbodiimide and byproduct, simplifying purification.[2] Disadvantages: Generally lower reactivity compared to onium salts. |
| HBTU/TBTU | - | >90% | Low | Advantages: High efficiency, fast reaction times.[2] Good balance of reactivity and cost.[2] Disadvantages: Slightly less effective than HATU in preventing racemization for sensitive amino acids. |
| HATU | - | >90% | Very Low | Advantages: Highly reactive, very low racemization rates, effective for sterically hindered amino acids.[2] Disadvantages: Higher cost. |
| PyBOP | - | >90% | Low | Advantages: High coupling efficiency, similar to HBTU. Disadvantages: Byproduct can be colored. |
| COMU | - | >95% | Very Low | Advantages: Excellent performance, particularly for difficult couplings. Disadvantages: Higher cost. |
Yields are typical and can vary depending on the specific amino acids and reaction conditions.
Experimental Protocols
The following are generalized solution-phase protocols for the synthesis of a dipeptide, using Boc-L-Alanine and Fmoc-L-Alanine as examples to be coupled with this compound. This will result in a mixture of two diastereomers: Boc-L-Ala-D-Val-OMe and Boc-L-Ala-L-Val-OMe (or the Fmoc equivalents).
Protocol 1: Boc-L-Ala-DL-Val-OMe Synthesis
This protocol outlines the coupling of an N-terminally Boc-protected amino acid to this compound.
Materials:
-
Boc-L-Alanine (Boc-L-Ala-OH)
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Component:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIEA (2.2 eq.) dropwise to neutralize the hydrochloride salt and generate the free amine. Stir for 15-20 minutes at 0 °C.
-
-
Activation of the Carboxyl Component:
-
In a separate flask, dissolve Boc-L-Ala-OH (1.0 eq.), HBTU (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DMF.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the activated Boc-L-Ala-OH solution to the flask containing the free amine of DL-Valine methyl ester at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
The crude product is a mixture of Boc-L-Ala-D-Val-OMe and Boc-L-Ala-L-Val-OMe. This mixture can be purified by flash column chromatography on silica gel. The diastereomers may be separable by careful chromatography.[3]
-
Protocol 2: Fmoc-L-Ala-DL-Val-OMe Synthesis
This protocol details the coupling of an N-terminally Fmoc-protected amino acid.
Materials:
-
Fmoc-L-Alanine (Fmoc-L-Ala-OH)
-
This compound
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N-Methylmorpholine (NMM) or DIEA
-
Chloroform (CHCl₃) or Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Component:
-
Dissolve this compound (1.0 eq.) in anhydrous CHCl₃ or DCM.
-
Cool to 0 °C and add NMM or DIEA (2.1 eq.). Stir for 15 minutes.
-
-
Coupling Reaction:
-
To the cooled amine solution, add Fmoc-L-Ala-OH (1.0 eq.) and BOP reagent (1.0 eq.).
-
Stir the reaction mixture, allowing it to slowly warm to room temperature, for 4-6 hours or until completion as monitored by TLC.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated byproducts.
-
Wash the filtrate with 5% NaHCO₃ solution (2x), 1N HCl (2x), and saturated NaCl solution (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
The resulting crude product, a mixture of Fmoc-L-Ala-D-Val-OMe and Fmoc-L-Ala-L-Val-OMe, can be purified by flash chromatography or recrystallization.
-
Protocol 3: Deprotection of the Dipeptide Methyl Ester
To obtain the free carboxylic acid, the methyl ester can be removed via saponification.
Materials:
-
Protected dipeptide methyl ester (e.g., Boc-L-Ala-DL-Val-OMe)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc) or Diethyl ether
Procedure:
-
Dissolve the dipeptide methyl ester (1.0 eq.) in a mixture of THF (or MeOH) and water (e.g., 1:1 or 2:1 ratio).
-
Cool the solution to 0 °C.
-
Add an aqueous solution of LiOH (1.5-2.0 eq.) dropwise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Acidify the mixture to pH 3-4 with 1N HCl at 0 °C.
-
Extract the aqueous layer with EtOAc or diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected dipeptide.
Mandatory Visualization
The use of this compound results in a diastereomeric mixture of dipeptides. The subsequent steps often involve the separation of these diastereomers to study their individual biological activities.
References
H-DL-Val-OMe.HCl coupling reaction with Fmoc-protected amino acids.
Application Note & Protocol
Topic: Solution-Phase Coupling of Fmoc-Protected Amino Acids with H-DL-Val-OMe.HCl
Audience: Researchers, scientists, and drug development professionals
Introduction
The synthesis of dipeptides is a fundamental process in peptide chemistry, crucial for the development of peptidomimetics, therapeutic peptides, and various biochemical probes. This document provides a detailed protocol for the solution-phase coupling of N-α-Fmoc-protected amino acids with the methyl ester of valine hydrochloride (this compound). The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino function, widely used due to its stability under acidic conditions and ease of removal.[1][2] This protocol employs a carbodiimide-mediated activation strategy, a robust and common method for amide bond formation.[3] Detailed methodologies, comparative data on coupling reagents, and visual workflows are presented to guide researchers in achieving efficient and high-yield dipeptide synthesis.
General Reaction Scheme
The fundamental reaction involves the activation of the carboxylic acid of an Fmoc-protected amino acid, followed by its nucleophilic attack by the free amine of valine methyl ester to form a peptide bond. A base is required to neutralize the hydrochloride salt of the amino ester.
References
Standard procedure for deprotection of the methyl ester in H-DL-Val-OMe.HCl.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the deprotection of the methyl ester in H-DL-Val-OMe.HCl to yield DL-Valine. The two primary methods covered are base-catalyzed hydrolysis (saponification) and acid-catalyzed hydrolysis. Careful consideration of reaction conditions is crucial to ensure high yield and purity while minimizing side reactions such as racemization.
Introduction
This compound is a common starting material and intermediate in peptide synthesis and the development of chiral pharmaceuticals. The methyl ester serves as a protecting group for the carboxylic acid functionality. Its removal, or deprotection, is a fundamental step to liberate the free carboxylic acid for subsequent reactions, such as peptide bond formation. The choice of deprotection method depends on the overall synthetic strategy and the stability of other functional groups in the molecule.
Deprotection Methods
The deprotection of the methyl ester can be effectively achieved under either basic or acidic conditions.
-
Saponification (Base-Catalyzed Hydrolysis): This is a widely used and generally high-yielding method. It involves the treatment of the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed aqueous-organic solvent system. The reaction proceeds via nucleophilic acyl substitution.
-
Acid-Catalyzed Hydrolysis: This method involves heating the ester in the presence of a strong acid and water. The reaction is reversible and is driven to completion by using a large excess of water. This method can be advantageous when the molecule contains base-labile functional groups.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of amino acid methyl esters. Please note that yields and purity are highly dependent on the specific reaction conditions and purification methods.
| Parameter | Saponification (NaOH/KOH) | Saponification (LiOH) | Acid-Catalyzed Hydrolysis (HCl) |
| Typical Reagents | 1-5 M NaOH or KOH | 3-5 equivalents LiOH | 6 M HCl |
| Solvent | Water, Methanol/Water, THF/Water | Dioxane/Water, THF/Water | Water |
| Temperature | Room Temperature to Reflux | Room Temperature | Reflux |
| Reaction Time | 1 - 5 hours | 1 - 3 hours | 4 - 12 hours |
| Typical Yield | >95% | >90% | Variable, generally lower than saponification |
| Key Considerations | Potential for racemization | Milder conditions, may reduce racemization | May require harsher conditions |
Experimental Protocols
Protocol 1: Saponification using Sodium Hydroxide
This protocol describes the deprotection of this compound using sodium hydroxide.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated and 1 M
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of methanol and water.
-
Addition of Base: To the stirred solution, add 1 M aqueous sodium hydroxide (2 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 5 hours or at reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Neutralization and Acidification: After completion, cool the reaction mixture to 0°C in an ice bath. Carefully add concentrated HCl dropwise to neutralize the excess NaOH and then acidify the solution to a pH of approximately 2.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude DL-Valine.
-
Purification (Optional): The crude product can be further purified by recrystallization.
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol outlines the deprotection of this compound under acidic conditions.
Materials:
-
This compound
-
Hydrochloric Acid (6 M)
-
Deionized Water
-
Sodium Hydroxide (1 M)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in 6 M hydrochloric acid.
-
Hydrolysis: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction by TLC.
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution by the dropwise addition of 1 M sodium hydroxide until a pH of approximately 7 is reached.
-
Isolation: The product, DL-Valine, may precipitate out of the solution upon neutralization. If so, it can be collected by filtration. Alternatively, the water can be removed under reduced pressure to obtain the crude product.
-
Purification: The crude DL-Valine can be purified by recrystallization from a suitable solvent system, such as water/ethanol.
Visualizations
The following diagrams illustrate the workflows for the described deprotection procedures.
Caption: Workflow for Saponification.
Caption: Workflow for Acid Hydrolysis.
Potential Side Reactions and Considerations
Racemization: The stereocenter at the alpha-carbon of valine is susceptible to racemization, particularly under basic conditions.[1] The use of milder bases like lithium hydroxide (LiOH) or carefully controlled reaction times and temperatures can help to minimize epimerization.[2] It is advisable to analyze the optical purity of the final product using chiral chromatography if stereochemical integrity is critical.
Incomplete Reaction: As with any chemical reaction, incomplete conversion can occur. Monitoring the reaction by a suitable analytical technique such as TLC or LC-MS is essential to determine the endpoint of the reaction.
Hydrolysis of Other Functional Groups: If the substrate contains other ester or labile functional groups, the chosen deprotection method must be compatible to avoid unwanted side reactions. The methods described here are generally suitable for simple amino acid esters.
By following these protocols and considering the potential side reactions, researchers can effectively deprotect this compound to obtain DL-Valine for use in their synthetic endeavors.
References
Application of Valine Methyl Ester Hydrochloride in Chiral Synthesis: A Corrected Approach
Note on the Use of H-DL-Val-OMe.HCl
It is a fundamental principle in asymmetric synthesis that a chiral auxiliary must itself be enantiomerically pure to induce stereoselectivity in a reaction. The designation "DL" in this compound indicates a racemic mixture, containing equal amounts of the D-(R) and L-(S) enantiomers. As a result, a racemic mixture cannot function as a chiral auxiliary, as the effects of the two enantiomers will cancel each other out, leading to a racemic product.
This document will therefore focus on the applications of the individual enantiomers, H-L-Val-OMe.HCl (L-Valine methyl ester hydrochloride) and H-D-Val-OMe.HCl (D-Valine methyl ester hydrochloride) , as valuable and cost-effective chiral building blocks and auxiliaries in modern organic synthesis.[1]
Application Notes: L-Valine Methyl Ester Hydrochloride as a Chiral Auxiliary
L-Valine methyl ester hydrochloride is a versatile reagent derived from the naturally occurring amino acid L-valine. Its steric bulk and defined stereochemistry make it an excellent choice for controlling the stereochemical outcome of various organic transformations.[1][2] It is frequently used in the synthesis of chiral ligands for metal-catalyzed reactions and in diastereoselective reactions to create new stereocenters.
Key Applications:
-
Asymmetric Alkylation: L-Valine methyl ester can be converted into a chiral imine or a more complex chiral auxiliary to direct the alkylation of prochiral enolates. This approach is particularly useful for the synthesis of non-proteinogenic α-amino acids.
-
Diastereoselective Aldol Reactions: Chiral auxiliaries derived from L-valine can be employed to control the facial selectivity of enolate addition to aldehydes, leading to the formation of β-hydroxy carbonyl compounds with high diastereoselectivity.
-
Michael Additions: The chiral environment provided by L-valine derivatives can direct the conjugate addition of nucleophiles to α,β-unsaturated systems, establishing new stereocenters with high control.
-
Synthesis of Chiral Ligands: L-Valine methyl ester hydrochloride serves as a precursor for the synthesis of chiral ligands used in asymmetric catalysis, such as in the asymmetric Henry reaction.[1][3]
Quantitative Data Summary
The following table summarizes representative quantitative data for the use of L-Valine methyl ester as a chiral auxiliary in the asymmetric synthesis of α-methyl-α-amino acids.
| Electrophile (R-X) | Product Configuration | Diastereomeric Excess (d.e.) | Reference |
| Methyl Iodide | (R) | >95% | [4] |
| Ethyl Iodide | (R) | >95% | [4] |
| Propyl Iodide | (R) | >95% | [4] |
| Benzyl Bromide | (R) | >95% | [4] |
Application Notes: D-Valine Methyl Ester Hydrochloride as a Chiral Auxiliary
D-Valine methyl ester hydrochloride, the enantiomer of the more common L-form, provides access to the opposite enantiomers of target molecules when used as a chiral auxiliary.[][6] This is a crucial aspect of asymmetric synthesis, as often both enantiomers of a chiral molecule are required for biological testing. Its applications mirror those of its L-counterpart, providing a complementary route to chiral compounds.
Key Applications:
-
Enantiocomplementary Synthesis: The primary use of D-valine methyl ester is to synthesize the enantiomer of a product that would be obtained using L-valine methyl ester.
-
Exploration of Stereochemical Effects: In medicinal chemistry and enzymology, D-valine derivatives are used to probe the effects of stereochemistry on biological activity and enzyme-substrate interactions.[]
-
Peptide Synthesis: D-amino acid derivatives are incorporated into peptides to increase their stability against enzymatic degradation.[6]
Quantitative Data Summary
While less commonly reported than for the L-enantiomer, the stereochemical outcomes using D-Valine methyl ester as a chiral auxiliary are expected to be analogous in magnitude but opposite in direction. For the synthesis of α-methyl-α-amino acids, one would expect to obtain the (S)-configuration with high diastereomeric excess.
| Electrophile (R-X) | Expected Product Configuration | Expected Diastereomeric Excess (d.e.) |
| Methyl Iodide | (S) | >95% |
| Ethyl Iodide | (S) | >95% |
| Propyl Iodide | (S) | >95% |
| Benzyl Bromide | (S) | >95% |
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Synthesis of (R)-α-Methyl-α-amino Acid Methyl Esters using L-Valine Methyl Ester as a Chiral Auxiliary
This protocol is based on the work of Schöllkopf and coworkers for the enantioselective synthesis of α-amino acids.[4]
Workflow Diagram:
Step 1: Formation of the Bislactim Ether
-
L-Valine is converted to its N-carboxyanhydride (NCA) using phosgene.[4]
-
The L-Val-NCA is then reacted with DL-alanine methyl ester hydrochloride in the presence of a base (e.g., triethylamine) to form the dipeptide L-Val-DL-Ala-OMe.[4]
-
Thermal cyclization of the dipeptide yields the diketopiperazine, cyclo(L-Val-Ala).[4]
-
The diketopiperazine is treated with a Meerwein salt (e.g., trimethyloxonium tetrafluoroborate) to form the corresponding bislactim ether.[4]
Step 2: Asymmetric Alkylation
-
The bislactim ether is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere.
-
A strong base, such as n-butyllithium, is added dropwise to deprotonate the carbon alpha to the methoxy group, forming a chiral enolate.[4]
-
The electrophile (e.g., methyl iodide) is added, and the reaction is stirred at low temperature until completion. The bulky isopropyl group of the valine auxiliary directs the incoming electrophile to the opposite face of the enolate.[4]
Step 3: Hydrolysis and Auxiliary Removal
-
The reaction is quenched with a proton source.
-
The alkylated bislactim ether is hydrolyzed with aqueous acid to break the amide bonds.
-
This yields the desired (R)-α-methyl-α-amino acid methyl ester and L-valine methyl ester.[4]
-
The product and the recovered chiral auxiliary can be separated by distillation or chromatography.[4]
Protocol 2: Synthesis of a Chiral Imine from L-Valine Methyl Ester Hydrochloride for Asymmetric Henry Reaction
This protocol describes the initial step in forming a chiral ligand for a metal-catalyzed asymmetric reaction.[3]
Logical Relationship Diagram:
Procedure:
-
Dissolve L-Valine methyl ester hydrochloride in an alcoholic solvent (e.g., ethanol).
-
Add triethylamine to neutralize the hydrochloride and generate the free amine.[3]
-
To this solution, add salicylaldehyde in a 1:1 molar ratio.[3]
-
Add a drying agent, such as anhydrous sodium sulfate, and stir the mixture at room temperature for several hours.[3]
-
Filter the reaction mixture to remove the drying agent and any salts.
-
Evaporate the solvent to yield the crude chiral imine, which can be further purified by crystallization.[3] This chiral imine can then be complexed with a metal salt to form the active catalyst for the asymmetric Henry reaction.
References
Application of H-DL-Val-OMe.HCl in the Synthesis of Pharmaceutical Intermediates
Introduction
H-DL-Valine methyl ester hydrochloride (H-DL-Val-OMe.HCl) is a racemic mixture of the methyl ester of the amino acid valine. It serves as a versatile and cost-effective building block in the synthesis of a variety of pharmaceutical intermediates. The presence of a free amino group and a protected carboxylic acid group makes it an ideal starting material for peptide synthesis and for the introduction of the valine moiety into more complex molecules. Its applications span the development of antiviral agents, antihypertensive drugs, and chiral ligands for asymmetric catalysis. This document provides detailed application notes and protocols for the use of this compound in key synthetic transformations relevant to drug development.
Application 1: Dipeptide Synthesis for Peptidomimetic Drugs
Peptidomimetics are compounds that mimic the structure and function of natural peptides and are a cornerstone of modern drug discovery. This compound is a fundamental reagent for the synthesis of dipeptides, which can be further elaborated into more complex peptidomimetic drugs. A common application is the coupling with a Boc-protected amino acid to form a dipeptide.
Experimental Protocol: Synthesis of Boc-DL-Val-DL-Val-OMe
This protocol details the synthesis of the dipeptide Boc-DL-Val-DL-Val-OMe via a carbodiimide-mediated coupling reaction.
Materials and Reagents:
-
Boc-DL-Valine (Boc-DL-Val-OH)
-
H-DL-Valine methyl ester hydrochloride (this compound)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)
-
Dry Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
2M Hydrochloric acid (HCl)
-
1M Sodium carbonate (Na2CO3)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve Boc-DL-Val-OH (1.0 equivalent) in dry DCM.
-
Cool the solution in an ice-water bath.
-
To the cooled solution, add this compound (1.1 equivalents) and Et3N (1.1 equivalents). Stir the mixture for 15-20 minutes.
-
In a separate flask, dissolve DCC (1.1 equivalents) and HOBt (1.1 equivalents) in dry DCM.
-
Add the DCC/HOBt solution to the amino acid mixture dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 2M HCl, water, 1M Na2CO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Quantitative Data
| Parameter | Value | Reference |
| Yield of Boc-L-Val-L-Val-OMe | 67.25% | [1] |
| Purity | >95% (after chromatography) | General laboratory practice |
| Reaction Time | 48 hours | [1] |
Note: The provided yield is for the synthesis of the L-L isomer. The yield for the DL-DL/DL-LD/LD-DL/LD-LD mixture is expected to be comparable under similar reaction conditions.
Experimental Workflow
Application 2: Synthesis of Angiotensin II Receptor Blocker (ARB) Intermediates
This compound is a key starting material in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat high blood pressure and heart failure. One prominent example is the synthesis of Valsartan. The synthesis involves the N-alkylation of the valine ester with a substituted biphenyl derivative.
Experimental Protocol: Synthesis of N-[(2'-cyanobiphenyl-4-yl)methyl]-(DL)-valine methyl ester
This protocol describes the N-alkylation of this compound with 4-bromomethyl-2'-cyanobiphenyl, a key intermediate for Valsartan.
Materials and Reagents:
-
H-DL-Valine methyl ester hydrochloride (this compound)
-
4-bromomethyl-2'-cyanobiphenyl
-
Sodium carbonate (Na2CO3) or Potassium carbonate (K2CO3)
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase transfer catalyst)
-
Acetone or Ethyl acetate
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask, charge this compound (1.0 equivalent), 4-bromomethyl-2'-cyanobiphenyl (1.25 equivalents), and sodium carbonate (2.0 equivalents) in acetone.
-
Heat the reaction mixture to reflux (approximately 60-65°C).
-
Maintain the reflux for about 12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the inorganic solids and wash with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude residue.
-
Dissolve the residue in toluene and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the product.
Quantitative Data
| Parameter | Value | Reference |
| Yield of N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester | ~85-90% | [2] |
| Purity | High (can be used in the next step without further purification) | [2] |
| Reaction Time | 12 hours | [2] |
Note: The provided yield is for the synthesis of the L-isomer. The yield for the DL-isomer is expected to be similar.
Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)
Valsartan, which is synthesized from the intermediate prepared above, functions by blocking the Angiotensin II Type 1 (AT1) receptor in the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a crucial role in regulating blood pressure.[3][4][5][6][7][8][9][10][11]
References
- 1. Asymmetric synthesis with a chiral catalyst generated from asymmetric autocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Process For The Preparation Of Valsartan Intermediate [quickcompany.in]
- 3. Synthesis method of valsartan - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. lookchem.com [lookchem.com]
- 9. Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. mdpi.com [mdpi.com]
Application Note: Analytical Methods for Monitoring Reactions with H-DL-Val-OMe.HCl
Audience: Researchers, scientists, and drug development professionals.
Introduction
H-DL-Val-OMe.HCl, the hydrochloride salt of DL-valine methyl ester, is a common starting material in peptide synthesis and the development of various pharmaceuticals. Monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield. This document outlines key analytical methods for monitoring reactions with this compound, providing detailed protocols and data presentation guidelines.
Chromatographic Methods
Chromatographic techniques are powerful for separating and quantifying components in a reaction mixture. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods.
Gas Chromatography (GC)
GC is a robust method for analyzing volatile compounds. Since this compound is a salt and not sufficiently volatile, derivatization is required to convert it into a form suitable for GC analysis.
Protocol: GC Analysis of this compound via Derivatization
This protocol is based on established methods for amino acid analysis.
1. Sample Preparation (Derivatization):
-
Objective: To convert the non-volatile amino acid ester salt into a volatile derivative.
-
Reagents: 2 M HCl in Methanol (CH₃OH), Pentafluoropropionic Anhydride (PFPA), Ethyl Acetate (EA), Toluene.
-
Procedure:
-
To a dried sample of the reaction mixture, add 2 M HCl in CH₃OH.
-
Heat the mixture at 80°C for 60 minutes to ensure the formation of the methyl ester (if the reaction involves the carboxyl group).
-
Evaporate the solvent under a stream of nitrogen.
-
Add a solution of PFPA in ethyl acetate and heat at 65°C for 30 minutes to derivatize the amino group.
-
Evaporate the reagents and redissolve the residue in a GC-compatible solvent like toluene for injection.[1]
-
2. GC-FID/MS Conditions:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A capillary column such as DB-624 (30m length, 0.53mm diameter, 1.0µm thickness) is suitable.[2]
-
Carrier Gas: Nitrogen or Helium.[2]
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector Temperature: 300°C (FID) or as per MS requirements.
Data Presentation: GC Analysis
| Parameter | This compound | Related Impurity (e.g., Isoleucine methyl ester HCl) |
| Retention Time (min) | Typical Rt | Typical Rt |
| LOD | ~40 µg/ml | ~40 µg/ml |
| LOQ | ~100 µg/ml | ~100 µg/ml |
| Linearity Range | e.g., 100-150% of nominal concentration | e.g., 100-150% of nominal concentration |
| Recovery (%) | e.g., 98-102% | e.g., 98-102% |
| Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are illustrative and should be determined for each specific method and instrument.[2] |
High-Performance Liquid Chromatography (HPLC)
HPLC is used for separating non-volatile or thermally unstable compounds. For amino acid esters, which lack a strong chromophore, derivatization is often necessary for UV detection.
Protocol: HPLC Analysis with Pre-Column Derivatization
This protocol is adapted from methods for determining impurities in valine methyl ester hydrochloride.[3]
1. Sample Preparation (Derivatization):
-
Objective: To attach a UV-active label to the amino group for sensitive detection.
-
Reagent: 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).
-
Procedure:
-
Dissolve the sample from the reaction mixture in a suitable buffer (e.g., sodium acetate buffer, pH 7.2).
-
Add a solution of FMOC-Cl (e.g., 10 mg/mL in acetonitrile).
-
Allow the reaction to proceed for a set time (e.g., 20 minutes), which may be assisted by brief ultrasonication (e.g., 10 seconds).[3]
-
The derivatized solution is then ready for injection.
-
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Shimadzu VP-ODS C18, 150 mm × 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of sodium acetate buffer (pH 7.2), methanol, and acetonitrile (e.g., 20:45:30 v/v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Detection: UV at 262 nm.[3]
Data Presentation: HPLC Analysis
| Compound | Retention Time (min) | Linearity Range (µg/mL) | Average Recovery (%) |
| FMOC-DL-Val-OMe | Typical Rt | 15-75 | 92.9% |
| Data derived from a method for a related compound, L-isoleucine methyl ester hydrochloride, and should be validated for this compound.[3] |
Chiral Separation: Since this compound is a racemic mixture, monitoring the enantiomeric ratio might be necessary. This can be achieved using chiral HPLC columns (e.g., Chiralcel OD-3R) after derivatization with a reagent like o-phthaldialdehyde (OPA).[4]
Spectroscopic Methods
Spectroscopic methods provide structural information and can be used for quantitative analysis, often directly on the reaction mixture without separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique for real-time reaction monitoring. It provides detailed structural information and quantitative data based on signal integration.
Protocol: In-situ ¹H NMR Reaction Monitoring
1. Sample Preparation:
-
The reaction is typically carried out directly in an NMR tube using a deuterated solvent that is compatible with the reaction chemistry.
-
A known concentration of an internal standard (a compound that does not react with any components in the mixture and has a signal in a clear region of the spectrum) can be added for accurate quantification.
2. NMR Data Acquisition:
-
Instrument: NMR Spectrometer (e.g., 400 MHz or higher).
-
Experiment: A series of 1D ¹H NMR spectra are acquired at regular time intervals throughout the reaction.[5]
-
Flow-NMR: For reactions not suitable for an NMR tube, a flow-NMR setup can be used where the reaction mixture is pumped from an external reactor through the NMR probe.[6][7][8]
3. Data Analysis:
-
Identify characteristic signals for the H-DL-Val-OMe reactant and the product(s).
-
The concentration of each species is proportional to the integral of its characteristic signal.
-
Plot the concentration or relative integral values over time to obtain reaction kinetics.
Key ¹H NMR Signals for H-DL-Val-OMe:
-
-OCH₃ (methyl ester): Singlet, ~3.7 ppm
-
α-CH: Doublet, ~3.9 ppm
-
β-CH: Multiplet, ~2.3 ppm
-
γ-CH₃ (isopropyl): Two doublets, ~1.0 ppm
Data Presentation: NMR Monitoring
| Time (min) | Integral of Reactant Signal (e.g., -OCH₃) | Integral of Product Signal | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 30 | 0.75 | 0.25 | 25 |
| 60 | 0.50 | 0.50 | 50 |
| 120 | 0.25 | 0.75 | 75 |
| 240 | 0.05 | 0.95 | 95 |
| % Conversion can be calculated as [Integral(Product) / (Integral(Product) + Integral(Reactant))] * 100. |
Visualizations
Experimental Workflow Diagrams
References
- 1. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iiste.org [iiste.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of flow-NMR spectroscopy for real-time monitoring and kinetics studies of novel peptide therapeutics - American Chemical Society [acs.digitellinc.com]
- 7. pharmtech.com [pharmtech.com]
- 8. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
Application Notes and Protocols for the Purification of Products Synthesized Using H-DL-Val-OMe.HCl by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-DL-Val-OMe.HCl, the hydrochloride salt of DL-valine methyl ester, is a common building block in organic synthesis, particularly in the preparation of peptides and other modified amino acid structures. Following a synthesis utilizing this racemic starting material, the purification of the desired product from unreacted starting materials, by-products, and reagents is a critical step to ensure the integrity of subsequent experiments and the quality of the final compound. Column chromatography is a versatile and widely used technique for this purpose.
These application notes provide a detailed guide to the purification of products synthesized from this compound using column chromatography, with a focus on silica gel-based methods. The protocols are designed to be adaptable for a range of small molecules and dipeptides.
General Principles of Purification
The choice of chromatographic conditions depends on the properties of the synthesized product. For many N-protected dipeptides or other relatively non-polar derivatives of valine methyl ester, normal-phase chromatography on silica gel is an effective method.[1] The separation is based on the differential adsorption of the components of the mixture to the stationary phase. More polar compounds will have a stronger interaction with the silica gel and will elute later, while less polar compounds will elute earlier.
Experimental Protocols
Protocol 1: Purification of an N-Acylated DL-Valine Methyl Ester Derivative
This protocol is applicable to the purification of a product from a reaction where the amino group of this compound has been acylated, for example, with an acid chloride or anhydride.
1. Materials and Equipment:
-
Crude reaction mixture containing the N-acylated DL-valine methyl ester.
-
Silica gel (100–200 mesh).[1]
-
Solvents: n-hexane and ethyl acetate (HPLC grade).
-
Glass chromatography column.
-
Fraction collector or test tubes.
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254).
-
TLC developing chamber.
-
UV lamp (254 nm).
-
Potassium permanganate stain.
-
Rotary evaporator.
2. Column Preparation (Slurry Method):
-
Select a glass column of appropriate size for the amount of crude product to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial elution solvent (e.g., 9:1 n-hexane:ethyl acetate).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to pack under gravity, and then gently apply pressure to obtain a well-packed bed.
-
Add a thin layer of sand to the top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the column by running the initial mobile phase through it until the baseline is stable.
3. Sample Preparation and Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or the mobile phase.
-
Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
-
Begin elution with a low polarity mobile phase (e.g., 9:1 n-hexane:ethyl acetate). The exact starting ratio should be determined by prior TLC analysis of the crude mixture.
-
Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate to elute more polar compounds. For example, move from 9:1 to 8:2, then 7:3 n-hexane:ethyl acetate.[1]
-
Monitor the elution by TLC analysis of the collected fractions. Spot each fraction on a TLC plate, develop in an appropriate solvent system, and visualize the spots under a UV lamp and/or by staining.
-
Combine the fractions containing the pure product.
5. Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Determine the yield and characterize the product using analytical techniques such as NMR, Mass Spectrometry, and HPLC to confirm its purity and identity.
Protocol 2: Purification of a Dipeptide Synthesized from this compound
This protocol outlines the purification of a protected dipeptide, for instance, Boc-Ala-DL-Val-OMe, synthesized by coupling Boc-Alanine to this compound.
1. Pre-Chromatography Work-up:
-
Following the coupling reaction, quench the reaction and dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer successively with an acidic solution (e.g., 1 M HCl) to remove unreacted amines, a basic solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acids and acidic by-products, and finally with brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.[2]
2. Column Chromatography:
-
Follow the column preparation and sample loading procedures as described in Protocol 1.
-
Based on TLC analysis, start the elution with a suitable mobile phase, for example, a mixture of n-hexane and ethyl acetate. For many protected dipeptides, a ratio of 3:1 n-hexane:ethyl acetate is a good starting point.[1]
-
Elute the product from the column, collecting fractions and monitoring by TLC.
-
Combine the pure fractions and isolate the product as described in Protocol 1.
Data Presentation
The following tables present representative data for the purification of a hypothetical N-acylated DL-valine methyl ester and a dipeptide.
Table 1: TLC Analysis of Crude Reaction Mixture and Purified Product
| Compound | Mobile Phase (n-hexane:ethyl acetate) | Rf Value |
| This compound | 7:3 | 0.1 |
| Acylating Agent | 7:3 | 0.8 |
| N-Acyl-DL-Val-OMe (Crude) | 7:3 | 0.5 (major), 0.1, 0.8 |
| N-Acyl-DL-Val-OMe (Purified) | 7:3 | 0.5 |
Table 2: Column Chromatography Parameters and Results
| Parameter | N-Acyl-DL-Val-OMe Purification | Boc-Ala-DL-Val-OMe Purification |
| Stationary Phase | Silica Gel (100-200 mesh) | Silica Gel (100-200 mesh) |
| Mobile Phase (Gradient) | n-hexane:ethyl acetate (9:1 to 7:3) | n-hexane:ethyl acetate (4:1 to 2:1) |
| Crude Product Loaded | 2.5 g | 5.0 g |
| Silica Gel Used | 100 g | 200 g |
| Elution Volume for Product | 250 - 400 mL | 450 - 650 mL |
| Yield of Purified Product | 1.8 g (72%) | 3.8 g (76%) |
| Purity (by HPLC) | >98% | >99% |
Visualizations
Experimental Workflow
Caption: General workflow for synthesis and purification.
Logical Relationship of Purification Steps
Caption: Logical steps in column chromatography purification.
Hypothetical Signaling Pathway
The purified product, particularly if it is a peptide or peptidomimetic, may be designed to interact with cellular signaling pathways. For example, a valine-containing dipeptide might act as a competitive inhibitor of a dipeptidyl peptidase.
Caption: Inhibition of a signaling pathway by a purified dipeptide.
References
Application Notes and Protocols: Large-Scale Synthesis of H-DL-Val-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the large-scale synthesis of H-DL-Val-OMe.HCl, a crucial intermediate in the pharmaceutical and chemical industries. The document outlines two primary synthetic methodologies, presents key quantitative data in a comparative format, and includes workflow diagrams for enhanced clarity.
Introduction
H-DL-Valine methyl ester hydrochloride (this compound) is a protected form of the amino acid valine, widely utilized as a building block in the synthesis of peptides and as a precursor in the manufacturing of various active pharmaceutical ingredients. Its primary role is to serve as a chiral building block and a protected amino acid. The esterification of the carboxylic acid group prevents its participation in unwanted side reactions, such as self-polymerization, while the hydrochloride salt form enhances stability and improves solubility in specific organic solvents.[1] This versatility makes it a valuable component in advanced chemical synthesis. For instance, it is a key intermediate in the synthesis of the antihypertensive drug Valsartan.[2]
Synthetic Methodologies
Two primary methods for the synthesis of this compound on a large scale are the Thionyl Chloride method and the Trimethylchlorosilane (TMSCl) method. Both are variations of the Fischer esterification.
Method 1: Thionyl Chloride in Methanol
This is a widely adopted method for the esterification of amino acids. Thionyl chloride reacts with methanol to form methyl chloroformate and HCl in situ, which then facilitates the esterification of DL-Valine.
Method 2: Trimethylchlorosilane (TMSCl) in Methanol
An alternative and often milder method involves the use of trimethylchlorosilane. TMSCl reacts with methanol to generate HCl, which catalyzes the esterification reaction. This method can offer advantages in terms of handling and reaction control.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the two primary synthesis methods, based on laboratory-scale data, which can be extrapolated for large-scale production.
Table 1: Reactant Molar Ratios
| Parameter | Method 1: Thionyl Chloride | Method 2: TMSCl | Reference |
| n(DL-Valine) : n(Esterifying Agent) : n(Methanol) | 1.0 : 1.0-1.5 : 20-21 | 1 : 1.98 : 23.4 | [2][3][4][5] |
Table 2: Reaction Conditions and Yields
| Parameter | Method 1: Thionyl Chloride | Method 2: TMSCl | Reference |
| Initial Temperature | -8 to -10 °C | Room Temperature | [2][3][4][5] |
| Reaction Temperature | 60-70 °C (Reflux) | Room Temperature | [2][3][4][5] |
| Reaction Time | 7-9 hours at reflux | 8 hours | [2][3][4][5] |
| Reported Yield | 60-65% (for L-form) | ~96% (for L-form) | [4][5] |
| Purification | Recrystallization from Methanol/Diethyl Ether | Solvent Evaporation | [2][3][5] |
Experimental Protocols
Protocol for Method 1: Thionyl Chloride in Methanol
This protocol is adapted from patent literature for the synthesis of the L-enantiomer and is applicable for the DL-racemic mixture.[2][3][4]
Materials:
-
DL-Valine
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Diethyl Ether
-
Ice-salt bath
-
Large-scale reaction vessel with stirring, cooling, and reflux capabilities
-
Vacuum distillation setup
-
Filtration apparatus
Procedure:
-
Charge the reaction vessel with anhydrous methanol (20-21 molar equivalents).
-
Cool the methanol to between -8 °C and -10 °C using an ice-salt bath.
-
Slowly add thionyl chloride (1.0-1.5 molar equivalents) to the stirred methanol, ensuring the temperature does not exceed 0 °C.
-
Stir the mixture at this temperature for 0.8-1.5 hours.
-
Under cooling, add DL-Valine (1.0 molar equivalent).
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2.5-3.5 hours.
-
Heat the mixture to reflux (60-70 °C) and maintain for 7-9 hours.
-
After the reaction is complete, cool the mixture and remove the excess methanol and unreacted thionyl chloride by vacuum distillation.
-
Cool the resulting residue to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
For higher purity, recrystallize the product from a mixture of anhydrous methanol and diethyl ether.[1][2][3]
-
Dry the final product, white, lustrous plates or a fine powder, under vacuum.[1]
Protocol for Method 2: Trimethylchlorosilane (TMSCl) in Methanol
This protocol is based on a reported synthesis of the L-enantiomer and is suitable for large-scale production of the DL-form.[5]
Materials:
-
DL-Valine
-
Anhydrous Methanol
-
Trimethylchlorosilane (TMSCl)
-
Large-scale reaction vessel with stirring capability
-
Rotary evaporator or similar solvent removal system
Procedure:
-
In a suitable reaction vessel, dissolve DL-Valine (1 molar equivalent) in anhydrous methanol (approximately 23.4 molar equivalents).
-
To the resulting solution, slowly add trimethylchlorosilane (1.98 molar equivalents) in a drop-wise manner while stirring.
-
Stir the reaction mixture at room temperature for 8 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion of the reaction, evaporate the excess solvent and TMSCl under reduced pressure using a rotary evaporator to obtain the solid product.
-
The resulting solid is this compound. Further purification by recrystallization may be performed if required.
Visualized Workflows and Pathways
General Synthesis Workflow
The following diagram illustrates the general workflow for the large-scale synthesis of this compound.
Caption: General workflow for this compound synthesis.
Application in Peptide Synthesis
This compound is a key component in peptide synthesis. The following diagram shows its role in a typical dipeptide formation.
Caption: Application of this compound in peptide synthesis.[6]
References
- 1. H-Val-OMe.HCl | 6306-52-1 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of Peptides with a C-Terminal DL-Valine Methyl Ester in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction: The Significance of C-Terminal Ester Peptides
Peptides with a C-terminal ester modification are of significant interest in various fields of biomedical research and drug development.[1] The esterification of the C-terminal carboxylic acid can increase the hydrophobicity of a peptide, which may enhance its permeability across cell membranes.[1] Furthermore, C-terminal esters can act as prodrugs; upon entering a cell, they can be hydrolyzed by endogenous esterases to release the bioactive peptide with a free carboxylic acid.[1] Peptides featuring a methyl ester at a C-terminal cysteine residue, for instance, are valuable tools for studying protein prenylation.[2] The ability to synthesize peptides with these modifications is, therefore, a crucial capability in peptide chemistry.
The Challenge of Incorporating H-DL-Val-OMe.HCl in Standard SPPS
Solid-Phase Peptide Synthesis (SPPS) is a stepwise process that relies on the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3][4] A fundamental principle of SPPS is the use of N-α-protected amino acids (e.g., with Fmoc or Boc groups) to prevent uncontrolled polymerization and ensure that the peptide bond forms only at the desired position.[3][5]
This compound is the hydrochloride salt of the methyl ester of a racemic mixture of valine. The primary challenge in its direct use in SPPS is the absence of an N-terminal protecting group . Introducing an amino acid with a free N-terminus into the SPPS reaction vessel would lead to undesirable side reactions and polymerization, rather than the controlled, stepwise elongation of the peptide chain.[5]
Furthermore, the use of a racemic (DL) mixture of valine would result in the synthesis of a 1:1 mixture of diastereomeric peptides: one ending in L-Valine-OMe and the other in D-Valine-OMe. While this may be desirable for creating peptide libraries for screening purposes, it is a critical consideration for the purification and characterization of the final product.[6][7]
Recommended Strategies for Synthesizing Peptides with a C-Terminal DL-Valine Methyl Ester
Given the incompatibility of this compound with standard SPPS protocols, two primary alternative strategies are recommended to achieve the desired C-terminally modified peptide.
Strategy A: Post-SPPS Transesterification of a Resin-Bound Peptide This is a direct and efficient method where the peptide is first synthesized on a suitable resin using standard SPPS protocols. The C-terminal residue in this synthesis would be either L-valine or D-valine, or a racemic mixture of N-protected DL-valine. After the full-length peptide is assembled, it is cleaved from the resin using a solution of methanolic hydrogen chloride. This process simultaneously cleaves the peptide from the resin and converts the C-terminal carboxylic acid to a methyl ester.
Strategy B: Stepwise SPPS using N-α-Protected DL-Valine In this approach, an N-α-protected (e.g., Fmoc) racemic mixture of valine (Fmoc-DL-Val-OH) is used as the first amino acid to be coupled to the resin. The peptide chain is then elongated using standard SPPS cycles. The final cleavage from the resin will yield a peptide with a C-terminal carboxylic acid. This peptide can then be esterified in solution to obtain the desired methyl ester. This method provides more control over the peptide synthesis and is compatible with a wider range of resins.
Implications of a Racemic C-Terminus
The synthesis of peptides using a racemic amino acid at the C-terminus will produce a mixture of diastereomers. These diastereomers will have identical mass but may exhibit different physicochemical properties, including retention times in reverse-phase HPLC, and potentially different biological activities.[7] The separation and characterization of these diastereomers are crucial for understanding their individual contributions to the overall activity of the peptide mixture.
Potential Applications
Peptide libraries with C-terminal diastereomers can be valuable in drug discovery for:
-
Structure-Activity Relationship (SAR) Studies: Comparing the activity of the L- and D-C-terminal epimers can provide insights into the stereochemical requirements for receptor binding or enzyme inhibition.
-
Protease Stability Assays: Peptides with D-amino acids at the C-terminus are often more resistant to degradation by proteases.
-
Screening for Novel Bioactivities: The inclusion of both stereoisomers increases the diversity of the library and the chances of identifying a hit compound.
Experimental Protocols
Protocol 1: Post-SPPS Transesterification
This protocol describes the synthesis of a model tripeptide (H-Ala-Phe-DL-Val-OMe) on a 2-chlorotrityl chloride resin, followed by a transesterification cleavage.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-L-Val-OH and Fmoc-D-Val-OH (or Fmoc-DL-Val-OH)
-
Fmoc-Phe-OH
-
Fmoc-Ala-OH
-
Coupling reagents: HBTU, HOBt
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)
-
Cleavage/Esterification reagent: Anhydrous methanolic HCl (1.25 M)
-
Drying agent: Anhydrous sodium sulfate
Procedure:
-
Resin Swelling and Loading:
-
Swell 2-chlorotrityl chloride resin in DCM for 30 minutes in a peptide synthesis vessel.
-
Dissolve Fmoc-L-Val-OH and Fmoc-D-Val-OH (1:1 molar ratio) or Fmoc-DL-Val-OH (2 equivalents relative to resin capacity) in DCM.
-
Add DIPEA (4 equivalents) to the amino acid solution.
-
Add the amino acid solution to the swollen resin and agitate for 2 hours.
-
Cap any unreacted sites on the resin by adding a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitating for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Peptide Chain Elongation (Fmoc-SPPS Cycles):
-
Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc group. Wash with DMF (5x).
-
Coupling (Fmoc-Phe-OH): Dissolve Fmoc-Phe-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.). Add the activation mixture to the resin and agitate for 2 hours. Wash with DMF (3x) and DCM (3x).
-
Deprotection: Repeat the deprotection step.
-
Coupling (Fmoc-Ala-OH): Repeat the coupling step with Fmoc-Ala-OH.
-
Final Deprotection: Perform a final Fmoc deprotection.
-
Wash the resin with DMF (5x), DCM (5x), and MeOH (3x), then dry under vacuum.
-
-
Cleavage and Transesterification:
-
Suspend the dried peptidyl resin in 1.25 M anhydrous methanolic HCl.
-
Agitate the suspension at room temperature for 4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with fresh methanol and combine the filtrates.
-
Neutralize the filtrate with a suitable base (e.g., pyridine).
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting crude peptide mixture (H-Ala-Phe-L-Val-OMe and H-Ala-Phe-D-Val-OMe) by reverse-phase HPLC.
-
Quantitative Data Summary (Hypothetical):
| Parameter | Value |
| Resin Loading Efficiency | ~85% |
| Coupling Efficiency (per step) | >99% |
| Cleavage/Esterification Yield | ~90% |
| Diastereomeric Ratio (L:D) | ~1:1 |
Visualizations
Diagrams
References
- 1. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of peptide coupling with H-DL-Val-OMe.HCl?
Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols specifically for improving the yield of peptide coupling reactions involving H-DL-Val-OMe.HCl.
Frequently Asked Questions (FAQs)
Q1: Why is the peptide coupling yield with this compound often low?
Low yields when using this compound can typically be attributed to two primary factors:
-
Steric Hindrance: Valine is a β-branched amino acid, meaning its side chain is bulky and close to the reacting amino and carboxyl groups. This spatial arrangement, known as steric hindrance, can physically block the approach of coupling reagents and the N-terminal amine, slowing down or preventing the formation of the desired amide bond.[1][2]
-
Incomplete Neutralization: The starting material is a hydrochloride (.HCl) salt. In this form, the amine group is protonated (-NH3+), rendering it non-nucleophilic and unable to participate in the coupling reaction. The amine salt must be converted to the free amine (-NH2) using a base before it can react. Incomplete neutralization is a common cause of reaction failure.[3]
Q2: How do I properly neutralize the hydrochloride salt of valine methyl ester?
Proper neutralization is a critical first step. An organic, non-nucleophilic base is typically added to the reaction mixture to deprotonate the amine hydrochloride.
-
Choice of Base: The most common bases are N,N-Diisopropylethylamine (DIPEA or Hünig's base) and N-methylmorpholine (NMM). DIPEA is stronger and more sterically hindered, which can be advantageous. For reactions sensitive to racemization, a weaker base like sym-collidine may be considered.[4]
-
Stoichiometry: At least one equivalent of base is required to neutralize the hydrochloride salt. Often, a slight excess is used, especially if the coupling reagent itself requires a basic environment (e.g., aminium/uronium salts like HATU/HBTU).[4] However, a large excess of base can lead to side reactions, including racemization.
-
Procedure: The base can be added to the solution of this compound just before the addition of the activated carboxylic acid.[5] Alternatively, for in situ neutralization protocols, the base is added to the reaction mixture containing both the amine salt and the carboxylic acid component just before the coupling reagent.[6]
Q3: Which coupling reagents are most effective for sterically hindered amino acids like valine?
Standard carbodiimide reagents like DCC or EDC alone may be insufficient for coupling sterically hindered amino acids. More potent activating agents are recommended.[2]
-
Uronium/Aminium Reagents: Reagents such as HATU, HBTU, and HCTU are highly effective for difficult couplings.[7][8] They react quickly to form highly reactive activated esters, which can overcome the steric barrier. HATU is often considered one of the most powerful reagents due to the participation of its 7-azabenzotriazole (HOAt) moiety.[9]
-
Phosphonium Reagents: PyBOP and PyAOP are also excellent choices for hindered couplings. They are known for their high reactivity and ability to minimize racemization.[4][10]
-
Carbodiimides with Additives: If using a carbodiimide like DIC or EDC, the inclusion of a nucleophilic additive is essential. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) and HOAt are generally more effective than HOBt for reducing racemization and accelerating hindered couplings.[2][11]
Q4: What are the optimal solvent and temperature conditions to improve yield?
-
Solvents: The choice of solvent is crucial for solvating the growing peptide chain and ensuring reagents are accessible.
-
N,N-Dimethylformamide (DMF) is the most common solvent for peptide synthesis.[12]
-
N-Methyl-2-pyrrolidone (NMP) is more polar and can be superior to DMF for improving coupling yields, especially in cases of peptide aggregation.[12][13]
-
For particularly difficult sequences, mixtures of solvents like DCM/DMF or the use of "magic mixtures" containing DMSO or TFE can help disrupt secondary structures and improve reaction efficiency.[7][13][14]
-
-
Temperature: Gently increasing the reaction temperature can help overcome the activation energy barrier for sterically hindered couplings.[1] However, this must be done cautiously, as higher temperatures (e.g., >40-50°C) can significantly increase the risk of racemization.[15] Microwave-assisted synthesis is an effective strategy for safely applying elevated temperatures to reduce reaction times and improve efficiency for difficult couplings.[7]
Troubleshooting Guide
This workflow provides a systematic approach to diagnosing and solving low-yield issues.
Caption: A troubleshooting flowchart for diagnosing and resolving low peptide coupling yields.
Data Presentation: Reagent Comparison
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Typical Yield Range | Racemization Risk | Key Advantages & Disadvantages |
| HATU | >90% | Very Low | Advantages: High reactivity, excellent for hindered couplings, low racemization.[8] Disadvantages: Higher cost. |
| HBTU / HCTU | >90% | Low | Advantages: Good balance of reactivity and cost, very reliable.[8] Disadvantages: HCTU can be slightly more effective than HBTU. |
| PyAOP / PyBOP | >90% | Very Low | Advantages: Highly effective, especially for N-methyl amino acids.[10] PyBOP produces carcinogenic HMPA as a byproduct.[4] |
| DIC / OxymaPure | 70-95% | Low | Advantages: Cost-effective, byproducts are soluble. Oxyma is superior to HOBt for suppressing racemization.[2][11] Disadvantages: Less reactive than uronium/phosphonium salts. |
| EDC / HOBt | 70-90% | Low to Moderate | Advantages: Cost-effective, water-soluble byproducts are easily removed during workup.[8] Disadvantages: Lower reactivity, higher risk of side reactions compared to modern reagents.[10] |
Table 2: Comparison of Bases for Neutralization
| Base | pKa (Conjugate Acid) | Key Characteristics |
| DIPEA (Hünig's base) | ~10.7 | Sterically hindered, non-nucleophilic. The most common choice for peptide coupling.[4] |
| NMM (N-Methylmorpholine) | ~7.4 | Less basic and less hindered than DIPEA. A good alternative when a milder base is needed.[4] |
| 2,4,6-Collidine | ~7.4 | Weaker base, sometimes used in cases with a very high risk of racemization.[4] |
Experimental Protocols
Protocol 1: High-Yield Coupling of an N-Protected Amino Acid with this compound using HATU
This protocol is designed for a standard 1 mmol scale solution-phase coupling.
Materials:
-
N-protected amino acid (e.g., Boc-Phe-OH): 1 mmol, 1 equiv.
-
This compound: 1.05 mmol, 1.05 equiv.
-
HATU: 1 mmol, 1 equiv.
-
DIPEA: 2.5 mmol, 2.5 equiv.
-
Anhydrous DMF or NMP: 10 mL
Procedure:
-
Dissolution: In a dry round-bottom flask under an inert atmosphere (N2 or Argon), dissolve the N-protected amino acid (1 mmol) and HATU (1 mmol) in 5 mL of anhydrous DMF.
-
Pre-activation: Stir the solution at room temperature for 5-10 minutes.
-
Amine Component Preparation: In a separate flask, dissolve this compound (1.05 mmol) in 5 mL of anhydrous DMF.
-
Neutralization and Coupling: Add DIPEA (2.5 mmol) to the flask containing the this compound solution. Immediately add this solution to the pre-activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using TLC or LC-MS. For this sterically hindered coupling, allow at least 4 hours, or stir overnight for best results.[1]
-
Workup:
-
Remove the solvent by rotary evaporation.
-
Dilute the residue with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 1 N HCl (2 x 25 mL), saturated NaHCO3 solution (2 x 25 mL), and saturated NaCl (brine) (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: The three key stages of a peptide coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. bachem.com [bachem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. csbio.com [csbio.com]
Technical Support Center: Stereochemical Integrity in Syntheses Involving Valine Methyl Ester
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during syntheses that involve valine methyl ester hydrochloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help maintain the stereochemical purity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is H-DL-Val-OMe.HCl and what is the significance of the "DL" designation?
This compound is the hydrochloride salt of valine methyl ester. The "DL" prefix indicates that this product is a racemate , meaning it consists of an equal 1:1 mixture of the D-enantiomer (dextrorotatory) and the L-enantiomer (levorotatory). It is crucial to recognize that this starting material is not stereochemically pure.
Q2: I used this compound in a coupling reaction with an N-protected L-amino acid and obtained a mixture of products. Why did this happen?
When you react a racemic compound (containing both D and L forms, like this compound) with a single enantiomer of another chiral compound (e.g., an N-Boc-L-Phenylalanine), the result is a mixture of diastereomers . For instance, the L-phenylalanine will react with both the D-valine ester and the L-valine ester, producing L-Phe-D-Val-OMe and L-Phe-L-Val-OMe. These two products are diastereomers, which have different physical properties and can often be separated by techniques like chromatography.[1]
Q3: Is it possible to prevent racemization when I use this compound?
The concept of "preventing racemization" does not apply to a starting material that is already a 1:1 racemic mixture. However, a critical and distinct issue is preventing the racemization of the other chiral component in your reaction, such as the N-protected amino acid you are coupling to the valine methyl ester. Activation of the carboxylic acid group of your N-protected amino acid can lead to the loss of its stereochemical integrity, a common problem in peptide synthesis.[2]
Q4: What are the primary causes of racemization for the N-protected amino acid during a coupling reaction?
Racemization of the activated amino acid (the carboxylic acid component) is a significant risk and is influenced by several factors:
-
Mechanism via Oxazolone Formation : This is the most common pathway for racemization. The activated carboxyl group of an N-acyl protected amino acid can cyclize to form a planar oxazolone (azlactone) intermediate. The proton at the chiral alpha-carbon is now acidic and can be easily removed by a base, leading to a loss of stereochemistry.[3][4]
-
Choice of Coupling Reagent : Some coupling reagents generate highly reactive intermediates that are more prone to forming the oxazolone.[5]
-
Base : The strength and steric hindrance of the base used can significantly impact the rate of proton abstraction from the alpha-carbon.[6] Stronger, less hindered bases generally increase the rate of racemization.[3]
-
Temperature and Time : Higher reaction temperatures and prolonged activation times before the addition of the amine component increase the likelihood of racemization.[7][8]
-
Solvent : The polarity of the solvent can influence racemization rates, with more polar solvents sometimes favoring the side reaction.[3]
Troubleshooting Guides
This section addresses specific issues you may encounter and provides actionable solutions.
Issue 1: Observed a Mixture of Diastereomers in the Final Product
-
Potential Cause : The primary cause is the use of the racemic starting material, this compound.
-
Troubleshooting Steps & Solutions :
-
Confirm Starting Material : Ensure that the intended synthesis plan can accommodate a diastereomeric mixture.
-
Use Enantiomerically Pure Starting Material : If a single stereoisomer is required for the final product, you must start with an enantiomerically pure raw material, such as H-L-Val-OMe.HCl (CAS 6306-52-1) or H-D-Val-OMe.HCl .
-
Diastereomer Separation : If the synthesis has already been performed with the racemic starting material, the resulting diastereomers must be separated. Due to their different physical properties, this can often be achieved by:
-
Flash column chromatography
-
Fractional crystallization
-
Preparative HPLC
-
-
Issue 2: Low Stereochemical Purity (Racemization of the N-Protected Amino Acid)
-
Potential Cause : The reaction conditions are promoting the racemization of your N-protected amino acid (the coupling partner), likely through the oxazolone mechanism.
-
Troubleshooting Workflow : The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for diagnosing and resolving racemization issues.
Data on Factors Influencing Racemization
The choice of reagents and conditions is critical for suppressing racemization. The following tables summarize key data.
Table 1: Comparison of Coupling Reagents and Additives This table summarizes the relative effectiveness of common coupling systems in minimizing racemization.
| Coupling System | Additive | Relative Racemization Risk | Comments |
| Carbodiimides (DCC, DIC) | None | High | Forms a highly reactive O-acylisourea intermediate prone to racemization.[5] |
| Carbodiimides (DCC, DIC) | HOBt, Oxyma | Low | Additives form a more stable active ester, significantly suppressing racemization.[9][10] Oxyma is a safer and often more effective alternative to HOBt.[11] |
| Onium Salts (HBTU, HATU) | Integrated | Very Low | Generally considered "low-racemization" as they form active esters in situ.[3] HATU, based on HOAt, is often superior to HBTU.[9] |
| Phosphonium Salts (BOP, PyBOP) | Integrated | Low | BOP is effective but produces a carcinogenic byproduct. PyBOP is a safer alternative.[12] |
| COMU | Integrated | Extremely Low | A modern aminium salt that has demonstrated a very low tendency for racemization and high efficiency.[11][13] |
Table 2: Impact of Base on Racemization The choice of base is critical, especially when onium salt reagents are used.
| Base | pKa (approx.) | Steric Hindrance | Racemization Potential | Recommendation |
| Triethylamine (TEA) | 10.7 | Low | High | Generally not recommended for sensitive couplings due to high basicity and low steric bulk.[6] |
| Diisopropylethylamine (DIEA) | 10.1 | High | Moderate | Commonly used, but can still promote racemization. |
| N-Methylmorpholine (NMM) | 7.4 | Moderate | Low | A weaker base that is a good choice for minimizing racemization.[6][8] |
| 2,4,6-Collidine (TMP) | 7.4 | High | Very Low | A weak, sterically hindered base that is highly effective at suppressing racemization.[6][7] |
Experimental Protocols
Protocol 1: General Peptide Coupling with Minimized Racemization
This protocol details a standard procedure for coupling an N-Boc-protected amino acid to an amino acid ester hydrochloride using conditions designed to suppress racemization.
-
Preparation : In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the N-Boc-amino acid (1.0 eq.), the amino acid ester hydrochloride (e.g., H-L-Val-OMe.HCl) (1.0 eq.), and an additive such as Oxyma (1.1 eq.) in an anhydrous, non-polar solvent (e.g., Dichloromethane - DCM).
-
Neutralization : Add a sterically hindered, weak base such as N-methylmorpholine (NMM) (1.0 eq.) to the mixture to neutralize the hydrochloride salt.
-
Cooling : Cool the reaction mixture to 0 °C in an ice bath.[8]
-
Coupling Reagent Addition : Add the coupling reagent, such as Diisopropylcarbodiimide (DIC) (1.1 eq.), dropwise to the cooled solution.
-
Reaction : Stir the reaction at 0 °C for 2 hours, then allow it to warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Once the reaction is complete, filter off the urea byproduct (if using a carbodiimide). Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Analysis of Stereochemical Purity by Chiral HPLC
This method is used to determine the ratio of diastereomers or enantiomers in the final product.
-
Standard Preparation : If possible, prepare an authentic standard of the desired product and the potential diastereomeric impurity.
-
Sample Preparation : Dissolve a small sample of the purified product in the mobile phase.
-
Instrumentation :
-
Column : Chiral stationary phase column (e.g., Chiralpak® series).
-
Mobile Phase : Typically a mixture of hexane and isopropanol. The exact ratio must be optimized to achieve separation.
-
Detector : UV detector set to an appropriate wavelength for the analyte.
-
-
Analysis : Inject the sample onto the chiral HPLC column and run the optimized method.
-
Quantification : The percentage of the undesired diastereomer can be calculated from the relative peak areas in the chromatogram.
Visualizations
References
- 1. Notes on Diastereomeric Excess: Definition and Analysis [unacademy.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
Common side reactions with H-DL-Val-OMe.HCl and how to avoid them.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of H-DL-Val-OMe.HCl (DL-Valine methyl ester hydrochloride) in chemical synthesis. The information is designed to help you anticipate and resolve common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the hydrochloride salt of the methyl ester of DL-valine. It is a common building block, or reagent, used in organic synthesis, most notably in the formation of peptide bonds (peptide synthesis). The "DL" designation indicates that it is a racemic mixture, containing both the D and L enantiomers of valine methyl ester. It is used when the specific stereochemistry of the valine residue is not critical to the final molecule's function.
Q2: I'm observing a low yield in my coupling reaction with this compound. What are the likely causes?
Low yields in coupling reactions involving this compound can stem from several factors.[1][2] The most common issues include:
-
Incomplete Deprotonation: As a hydrochloride salt, the amino group of this compound is protonated. It must be neutralized with a base (like DIEA or NMM) to generate the free amine, which is the active nucleophile for the coupling reaction. Insufficient base can lead to an incomplete reaction.
-
Steric Hindrance: Valine is a β-branched amino acid, which makes it sterically hindered.[1][3] This bulkiness can slow down the coupling reaction, requiring longer reaction times, higher temperatures, or more potent coupling reagents.[1][3]
-
Hydrolysis of Activated Species: The activated carboxylic acid partner or the coupling reagents themselves can be susceptible to hydrolysis, especially if there is moisture in the reaction.[4][5] This depletes the reactants and reduces the yield.
-
Side Reactions: Several side reactions can consume the starting materials or the desired product, thereby lowering the overall yield.
Q3: What are the most common side reactions when using this compound, and how can I prevent them?
The primary side reactions encountered are related to the conditions of peptide bond formation. These include diketopiperazine formation and racemization.
Troubleshooting Guides
Issue 1: Impurity Detected - Suspected Diketopiperazine Formation
Symptoms:
-
You observe a significant byproduct in your reaction mixture, often with a mass corresponding to the cyclic dipeptide of your N-terminal amino acid and valine.
-
This is particularly common after coupling the second amino acid (in this case, valine) to a resin-bound amino acid in solid-phase peptide synthesis (SPPS).[6]
Root Cause: Diketopiperazine (DKP) formation occurs when the free N-terminal amine of a dipeptide ester attacks the carbonyl group of the ester, cyclizing to form a stable six-membered ring.[6][7] This cleaves the dipeptide from the resin or removes it from the solution-phase reaction, terminating chain elongation.[7][8] This reaction is especially prevalent when proline is one of the first two residues.[6]
Mitigation Strategies:
| Strategy | Experimental Protocol | Rationale |
| Use of Dipeptide Synthon | Instead of coupling valine as a single amino acid, couple a pre-formed, N-protected dipeptide (e.g., Fmoc-AA-Val-OH). | This strategy bypasses the dipeptide-resin intermediate stage where DKP formation is most likely to occur.[6] |
| Choice of Resin (for SPPS) | Utilize a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin. | The bulky resin linkage inhibits the intramolecular cyclization required for DKP formation.[6] |
| In Situ Neutralization | In Boc-based synthesis, employ protocols where the neutralization of the amine hydrochloride and the subsequent coupling happen concurrently. | This minimizes the time the free dipeptide ester is present, reducing the opportunity for cyclization.[6] |
| Rapid Subsequent Coupling | Immediately proceed with the coupling of the third amino acid after the deprotection of the dipeptide's N-terminus. | Minimizes the time the vulnerable dipeptide is exposed to conditions that favor DKP formation. |
Issue 2: Loss of Stereochemical Purity - Racemization
Symptoms:
-
Analysis of your final product by chiral chromatography or other methods reveals the presence of unwanted diastereomers.
-
The biological activity of your peptide is lower than expected.
Root Cause: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid.[9] During peptide coupling, the carboxylic acid partner is "activated" to make it more reactive. This activation can make the alpha-proton acidic. A base in the reaction mixture can then abstract this proton, forming an achiral enolate or an oxazolone intermediate, which leads to a loss of the original stereochemistry.[9][10] While this compound is already a racemic mixture, the N-protected amino acid being coupled to it can racemize.
Mitigation Strategies:
| Strategy | Experimental Protocol | Rationale |
| Use of Additives | Add racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 6-Cl-HOBt, or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to the coupling reaction.[6][11] | These additives react with the activated amino acid to form an active ester that is less prone to racemization than other activated intermediates.[11] |
| Choice of Base | Use a sterically hindered, weaker base such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) instead of stronger, less hindered bases like triethylamine (TEA).[11] | Weaker bases are less likely to abstract the acidic alpha-proton, thus reducing the rate of racemization.[10][11] |
| Lower Temperature | Perform the coupling reaction at a lower temperature (e.g., 0°C). | Racemization is often temperature-dependent. Lowering the temperature can significantly reduce the rate of this side reaction.[10] |
| Choice of Coupling Reagent | Use aminium/uronium-based reagents like HBTU or HATU, or phosphonium-based reagents like PyBOP, which are known for lower racemization levels when used with additives.[10] | These reagents, in combination with additives, promote rapid coupling, which competes effectively with the racemization pathway. |
Experimental Protocols
Protocol 1: Standard Solution-Phase Peptide Coupling using EDC/HOBt
This protocol describes a general procedure for coupling an N-protected amino acid to this compound.
-
Reagent Preparation:
-
Dissolve the N-protected amino acid (e.g., Z-L-Phg-OH, 1.0 eq) and HOBt (1.1 eq) in an appropriate solvent (e.g., DMF or DCM).[12]
-
In a separate flask, dissolve this compound (1.0 eq) in the same solvent.
-
Add a tertiary amine base (e.g., DIEA, 1.0 eq) to the this compound solution to neutralize the hydrochloride and stir for 10-15 minutes.
-
-
Activation:
-
Coupling:
-
Add the neutralized this compound solution to the activated N-protected amino acid solution.
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and continue stirring overnight (12-16 hours).[14]
-
-
Workup and Purification:
-
Monitor the reaction progress using TLC or LC-MS.
-
Once complete, remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., 1N NaHCO3), and brine to remove excess reagents and byproducts.[14]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude dipeptide product.
-
Purify the crude product using flash column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low peptide yield.
Caption: General pathway for a peptide coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. peptide.com [peptide.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Asymmetric Synthesis with H-DL-Val-OMe.HCl
Welcome to the technical support center for the optimization of reaction conditions using H-DL-Val-OMe.HCl in asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in asymmetric synthesis?
A1: this compound, as a racemic mixture of the methyl ester of valine hydrochloride, can serve as a starting material for the synthesis of chiral molecules. In asymmetric synthesis, typically a single enantiomer (e.g., L-Valine methyl ester hydrochloride) is used as a chiral auxiliary or a chiral building block.[1] The valine framework, with its inherent chirality, can be used to induce stereoselectivity in a reaction, guiding the formation of a specific stereoisomer of the target molecule. The ester group prevents unwanted side reactions of the carboxylic acid functionality.[1]
Q2: Why is the hydrochloride salt form of valine methyl ester used?
A2: The hydrochloride salt form enhances the stability of the amino acid ester and improves its solubility in certain organic solvents, which is beneficial for its application in various reaction media.[1]
Q3: Can I use the DL-racemic mixture for asymmetric synthesis?
A3: Using a racemic mixture like this compound directly in asymmetric synthesis is generally not advisable if the goal is to produce a single enantiomer of the final product. The presence of both D and L enantiomers will likely lead to the formation of a mixture of diastereomeric products, complicating purification and reducing the enantiomeric excess of the desired product. It is recommended to use an enantiomerically pure starting material, such as H-L-Val-OMe.HCl, for stereoselective transformations.
Q4: What are the key reaction parameters to consider when optimizing a reaction with a valine methyl ester derivative?
A4: The critical parameters to optimize for achieving high yield and stereoselectivity include the choice of solvent, reaction temperature, the stoichiometry of reactants, and the type of catalyst or auxiliary used. Each of these factors can significantly influence the reaction's outcome.
Troubleshooting Guide
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using techniques like TLC, GC, or HPLC. - Increase the reaction time. - Gradually increase the reaction temperature in increments of 5-10°C. |
| Degradation of Reactants or Products | - If the starting material or product is thermally unstable, consider running the reaction at a lower temperature for a longer duration. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any components are sensitive to air or moisture. |
| Suboptimal Catalyst Activity | - Screen different catalysts or increase the catalyst loading. - For enzymatic reactions, ensure the pH and temperature are within the optimal range for enzyme activity.[2] |
| Poor Solubility of Reactants | - Select a solvent system in which all reactants are fully soluble at the reaction temperature. - Consider using a co-solvent to improve solubility. |
Issue 2: Poor Stereoselectivity (Low Diastereomeric or Enantiomeric Excess)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Solvent Choice | - The polarity of the solvent can significantly impact the transition state of the reaction. Screen a range of solvents with varying polarities. Polar aprotic solvents like dichloromethane or acetonitrile have been shown to improve diastereomeric ratios in some asymmetric reactions.[3] |
| Incorrect Reaction Temperature | - Temperature can affect the flexibility of the transition state. Lowering the temperature often increases stereoselectivity by favoring the formation of the more ordered, lower-energy transition state. However, this may also decrease the reaction rate.[3] |
| Steric Hindrance | - The steric bulk of the chiral auxiliary and the reactants plays a crucial role in directing the stereochemical outcome. If possible, modify the protecting groups or the auxiliary itself to enhance steric differentiation between the two faces of the prochiral center. |
| Racemization | - If the product is prone to racemization under the reaction or work-up conditions, consider using milder conditions. For example, use a weaker base or perform the reaction at a lower temperature. - The pH of the medium can also play a crucial role in preventing racemization and improving yield.[2] |
Experimental Protocols
General Procedure for the Synthesis of L-Valine Methyl Ester Hydrochloride
This protocol describes the esterification of L-Valine, which can be adapted for the DL-mixture.
Materials:
-
L-Valine (or DL-Valine)
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve L-Valine (e.g., 2g, 17.1 mmol) in 20 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.[4]
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (e.g., 2 mL, 17.1 mmol) dropwise to the stirred solution.[4]
-
Remove the ice bath and stir the reaction mixture overnight at room temperature.[4]
-
Remove the excess solvent and thionyl chloride under reduced pressure to obtain the L-Valine methyl ester hydrochloride in quantitative yield.[4]
Data Presentation
Table 1: Effect of Solvent on Diastereoselectivity in a Representative Asymmetric Aza-Michael Reaction
The following table illustrates how solvent choice can influence the diastereomeric ratio (d.r.) in an asymmetric aza-Michael reaction. While this data is from a study using a different amino ester, the principle of solvent effect is broadly applicable.
| Entry | Solvent | Diastereomeric Ratio (d.r.) |
| 1 | Dichloromethane (CH₂Cl₂) | 4.20 : 1 |
| 2 | Acetonitrile (CH₃CN) | 3.73 : 1 |
| 3 | Tetrahydrofuran (THF) | 2.15 : 1 |
| 4 | Toluene | 1.85 : 1 |
| 5 | Methanol (MeOH) | 1.53 : 1 |
(Data adapted from a study on a similar asymmetric synthesis for illustrative purposes[3])
Visualizations
Caption: Workflow for optimizing asymmetric synthesis.
Caption: Key factors influencing reaction stereoselectivity.
References
Technical Support Center: Purification of H-DL-Val-OMe.HCl Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the purification of compounds derived from H-DL-Val-OMe.HCl (DL-Valine methyl ester hydrochloride).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with derivatives of this compound?
A1: Common impurities can be broadly categorized as follows:
-
Synthesis-Related Impurities: These include unreacted starting materials, byproducts from side reactions during peptide coupling (e.g., N-acylurea formation if using carbodiimides), and deletion or truncated sequences if used in solid-phase peptide synthesis (SPPS).[1]
-
Incomplete Deprotection: If protecting groups (e.g., Boc, Fmoc) are used on the valine derivative or other amino acids in a peptide chain, their incomplete removal results in impurities that can be difficult to separate due to similar properties to the target compound.[1]
-
Racemization Products: The use of a DL-racemic mixture of valine methyl ester will result in diastereomeric products when coupled to a chiral molecule. Furthermore, racemization of the L- or D-enantiomer can occur under harsh acidic or basic conditions, or during activation for peptide coupling, leading to diastereomeric impurities.[2][3]
-
Reagent-Related Impurities: Residual coupling reagents, scavengers used during cleavage, and salts like triethylamine hydrochloride (TEA·HCl) are common process-related impurities.[4]
Q2: My final product is a salt (e.g., hydrochloride or TFA salt). How do I obtain the free amine?
A2: The hydrochloride salt of your valine derivative must be neutralized to the free amine before subsequent coupling reactions. Common methods include:
-
Aqueous Workup: Dissolve the organic-soluble product in a solvent like dichloromethane (DCM) or ethyl acetate and wash with a mild aqueous base such as sodium bicarbonate or potassium carbonate solution. The free amine will remain in the organic layer, while the resulting salt (e.g., NaCl) will be in the aqueous layer.[4] This is followed by drying the organic layer and removing the solvent.
-
Non-Aqueous Methods: For moisture-sensitive compounds, you can suspend the hydrochloride salt in a non-polar solvent like diethyl ether or THF and add a stoichiometric amount of a tertiary amine (e.g., triethylamine). The triethylamine hydrochloride salt will often precipitate and can be removed by filtration.[4][5] Alternatively, repeated co-evaporation with a non-polar solvent like hexane can sometimes remove volatile amine hydrochlorides.[5]
Q3: I am observing peak tailing or broad peaks during RP-HPLC purification. What could be the cause?
A3: Peak tailing and broadening in RP-HPLC are common issues with several potential causes:
-
Column Overload: Injecting too much sample can lead to poor peak shape. Try reducing the sample concentration or injection volume.
-
Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with basic functional groups (like the amine in valine derivatives), causing peak tailing. Ensure your mobile phase contains an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) to suppress these interactions.
-
Contamination: Contaminants from the sample or mobile phase can accumulate at the head of the column, leading to peak distortion. Using a guard column and filtering all samples and mobile phases is recommended.
-
Inappropriate Mobile Phase: If the sample is not fully soluble in the mobile phase, it can cause peak broadening. Ensure your sample is completely dissolved before injection, ideally in the initial mobile phase composition.
Troubleshooting Guides
This section addresses specific problems you might encounter during the purification of this compound derivatives.
Problem 1: Low Yield After Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Very little or no solid precipitates upon cooling. | The compound is too soluble in the chosen solvent system. | Add an anti-solvent (a solvent in which your compound is insoluble) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly. For L-valine methyl ester hydrochloride, a common and effective solvent system for recrystallization is a mixture of methanol and diethyl ether.[6][7] |
| Oiling out instead of crystallization. | The cooling rate is too fast, or the solution is supersaturated. | Reheat the solution to dissolve the oil, then allow it to cool more slowly. You can also try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization. Ensure all solvents are anhydrous if your compound is hygroscopic. |
| Significant amount of product remains in the mother liquor. | The compound has moderate solubility in the solvent even at low temperatures. | Cool the crystallization mixture in an ice bath or refrigerate for a longer period to maximize precipitation. Minimize the amount of solvent used to dissolve the crude product initially. |
Problem 2: Co-elution of Impurities During RP-HPLC
| Symptom | Possible Cause | Suggested Solution |
| A single peak in the chromatogram contains both the product and an impurity (confirmed by mass spectrometry). | The impurity has a very similar hydrophobicity to the target compound (e.g., a diastereomer or a deletion sequence with a similar amino acid composition). | Optimize the Gradient: Use a shallower gradient to increase the separation between closely eluting peaks. For example, a gradient of 0.1% acetonitrile per minute can significantly improve resolution.[8] Change Selectivity: Try a different stationary phase (e.g., C8 or phenyl-hexyl instead of C18) or a different organic modifier in the mobile phase (e.g., methanol instead of acetonitrile). Adjust pH: Changing the pH of the mobile phase can alter the ionization state of the peptide and impurities, potentially improving separation. |
| Multiple peaks are observed, but the desired product is not well-resolved from others. | The separation conditions are not optimized for the specific peptide. | Analytical to Preparative Scale-up: First, optimize the separation on an analytical column with a small amount of sample. Once baseline separation is achieved, the method can be scaled up to a preparative column.[7] Scouting Gradients: Run a rapid "scouting" gradient (e.g., 5-95% B in 10 minutes) to determine the approximate elution time of your peptide, then design a shallower gradient around that point for the preparative run. |
Quantitative Data Summary
The following tables provide representative data for yields and purity levels that can be expected during the synthesis and purification of valine methyl ester derivatives.
Table 1: Synthesis & Recrystallization of L-Valine Methyl Ester Hydrochloride
| Method | Reagents | Typical Yield | Typical Purity (Post-Recrystallization) | Reference |
| Thionyl Chloride | L-Valine, SOCl₂, Methanol | 60-65% (initial) | >98.5% | [3] |
| Trimethylchlorosilane (TMSCl) | L-Valine, TMSCl, Methanol | ~93% | >98.5% | [9] |
Table 2: Boc-Deprotection of Amino Acid Esters
| Deprotection Method | Reagent | Typical Yield | Typical Purity | Reference |
| Acidolysis | Trifluoroacetic Acid (TFA) in DCM | >95% | >98% | [10] |
| Acidolysis | Hydrochloric Acid (HCl) in Dioxane | >95% | >98% | [10] |
Experimental Protocols
Protocol 1: Recrystallization of L-Valine Methyl Ester Hydrochloride
This protocol is adapted from established methods for preparing high-purity L-valine methyl ester hydrochloride.[4][7]
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude L-valine methyl ester hydrochloride in a minimal amount of warm anhydrous methanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat gently for 5-10 minutes.
-
Hot Filtration: While the solution is still warm, filter it through a fluted filter paper into a clean flask to remove the charcoal and any insoluble impurities.
-
Crystallization: To the warm, clear filtrate, slowly add anhydrous diethyl ether dropwise with gentle swirling until the solution becomes persistently cloudy.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator for at least one hour.
-
Isolation: Collect the resulting white crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Protocol 2: Preparative RP-HPLC of a Valine-Containing Dipeptide
This protocol provides a general framework for the purification of a dipeptide such as Val-Gly. Conditions should be optimized on an analytical scale first.[7][8]
-
Materials and Equipment:
-
Preparative HPLC system with a UV detector and fraction collector.
-
C18 reverse-phase preparative column (e.g., 21.2 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.
-
Crude dipeptide sample.
-
-
System Preparation:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at the desired flow rate (e.g., 20 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the crude dipeptide in a minimal volume of Mobile Phase A.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
-
Chromatographic Separation:
-
Inject the filtered sample onto the column.
-
Apply a linear gradient optimized from the analytical run. A starting point could be:
-
0-5 min: 5% B
-
5-45 min: 5% to 50% B
-
45-50 min: 50% to 95% B (column wash)
-
50-60 min: 95% to 5% B (re-equilibration)
-
-
-
Detection and Fraction Collection:
-
Monitor the elution at 214 nm (for the peptide bond).
-
Collect fractions corresponding to the main product peak.
-
-
Post-Purification:
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified peptide as a TFA salt.
-
Visualizations
Caption: General workflow for purification and troubleshooting.
Caption: Key steps in peptide coupling using an amino acid ester HCl.
References
- 1. bachem.com [bachem.com]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. conductscience.com [conductscience.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Identifying and removing impurities from H-DL-Val-OMe.HCl reactions.
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with the synthesis of H-DL-Val-OMe.HCl.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially applied method for synthesizing this compound is the Fischer esterification of DL-valine.[1] This reaction involves treating DL-valine with methanol in the presence of an acid catalyst, such as hydrochloric acid.[1] The hydrochloric acid is often generated in situ from reagents like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) for convenience and to ensure anhydrous conditions.[1][2][3]
Q2: What are the potential impurities I might encounter in my this compound reaction?
A2: Several types of impurities can be present in the crude product. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual DL-valine that did not undergo esterification.
-
Reaction Byproducts: Water is a primary byproduct of the Fischer esterification.[4][5]
-
Side Products:
-
Di- and Polypeptides: Self-condensation of valine can lead to the formation of small peptide impurities.
-
Byproducts from Reagents: Impurities can arise from the specific acid catalyst used (e.g., residual sulfur compounds from thionyl chloride).
-
-
Contaminants from Starting Materials: If the initial DL-valine is not pure, esters of other amino acids (like L-isoleucine methyl ester hydrochloride) could be present, which can be challenging to separate due to similar physical properties.[1]
Q3: How can I monitor the progress of my reaction to minimize impurity formation?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside a standard of the starting material (DL-valine), you can observe the consumption of the amino acid and the appearance of the product spot. The reaction is typically considered complete when the starting material spot is no longer visible on the TLC plate.
Q4: My final product has a low melting point and appears sticky. What could be the cause?
A4: A low or broad melting point, often accompanied by a sticky or oily appearance, typically indicates the presence of impurities. The most likely culprits are residual water, unreacted starting materials, or other side products that interfere with the crystal lattice of the desired this compound. Inadequate drying of the final product can also lead to this issue.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure the reaction is monitored by TLC until the starting material is fully consumed.[3] Consider extending the reaction time or gently heating if the reaction stalls. |
| Reversible Reaction | The Fischer esterification is an equilibrium reaction.[5][6][7] Use a large excess of methanol to drive the equilibrium towards the product side.[5][7][8] Removing the water byproduct, for instance, with a Dean-Stark apparatus, can also increase the yield.[7] |
| Loss During Workup/Purification | Minimize transfers of the product. During recrystallization, ensure the solution is not oversaturated with the anti-solvent to prevent premature precipitation and loss. |
Issue 2: Product Fails to Crystallize or Precipitate
| Potential Cause | Troubleshooting Step |
| Product is too soluble in the reaction solvent. | After the reaction is complete, concentrate the reaction mixture by removing excess methanol under reduced pressure using a rotary evaporator.[3] |
| Insufficient Supersaturation | To induce crystallization from the concentrated reaction mixture, add a non-polar anti-solvent in which the product is insoluble, such as diethyl ether or ethyl acetate.[2][9] |
| Presence of Oily Impurities | If an oil forms instead of a solid, attempt to triturate the oil with a suitable solvent (like diethyl ether) to induce solidification. If this fails, an aqueous workup followed by extraction and then crystallization may be necessary. |
Issue 3: Final Product Purity is Low (Confirmed by HPLC/GC)
| Potential Cause | Troubleshooting Step |
| Incomplete removal of unreacted starting material and byproducts. | Recrystallization is the most effective method for purifying amino acid ester hydrochlorides.[1][9] Dissolve the crude product in a minimal amount of a suitable solvent (e.g., warm methanol or ethanol) and then slowly add an anti-solvent (e.g., diethyl ether) to induce the formation of pure crystals.[9] |
| Co-precipitation of similar impurities. | If impurities with similar solubility are present, multiple recrystallizations may be necessary. Alternatively, column chromatography could be employed for purification, though it is less common for this specific compound.[10] |
Purity and Yield Data Summary
The following table summarizes typical data for the synthesis of this compound. Note that actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Typical Value | Analytical Method |
| Yield | >90% | Gravimetric |
| Purity | >98% | HPLC, GC[1] |
| Melting Point | 171-173 °C | Melting Point Apparatus |
Experimental Protocols
Protocol 1: Synthesis of this compound using Trimethylchlorosilane (TMSCl)
-
Reaction Setup: Suspend DL-valine (0.1 mol) in methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Slowly add trimethylchlorosilane (0.2 mol) to the suspension while stirring at room temperature.[3]
-
Reaction Monitoring: Continue stirring the mixture at room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until all the starting amino acid has been consumed.[3]
-
Isolation of Crude Product: Once the reaction is complete, concentrate the reaction mixture using a rotary evaporator to obtain the crude this compound.[3]
Protocol 2: Purification of this compound by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of warm methanol.
-
Precipitation: Slowly add anhydrous diethyl ether to the solution with gentle swirling until a persistent turbidity is observed.
-
Crystallization: Allow the mixture to stand at a cool temperature (e.g., 4°C) to facilitate the formation of crystals.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold diethyl ether, and dry them under vacuum to obtain the pure product.
Workflow and Pathway Diagrams
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting logic for low product purity.
References
- 1. H-Val-OMe.HCl | 6306-52-1 | Benchchem [benchchem.com]
- 2. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scielo.br [scielo.br]
- 10. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
Impact of base selection on H-DL-Val-OMe.HCl coupling efficiency.
This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of base selection on the coupling efficiency of H-DL-Val-OMe.HCl in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in the coupling reaction of this compound?
A base is crucial in peptide coupling reactions involving amino acid hydrochlorides like this compound for two primary reasons. Firstly, it neutralizes the hydrochloride salt to generate the free amine, which is the reactive nucleophile required for amide bond formation. Secondly, it neutralizes the acidic byproducts that can form during the activation of the carboxylic acid, maintaining an optimal pH for the reaction to proceed efficiently.
Q2: Which bases are commonly used for coupling reactions with amino acid esters like this compound?
Commonly used bases include tertiary amines such as N,N-diisopropylethylamine (DIPEA), triethylamine (TEA), and N-methylmorpholine (NMM). Other, more sterically hindered or non-nucleophilic bases like 2,4,6-trimethylpyridine (collidine) or 1,8-bis(dimethylamino)naphthalene (Proton-Sponge™) may be used in specific situations to minimize side reactions.
Q3: How does the choice of base affect the coupling efficiency and potential side reactions?
The choice of base can significantly impact the reaction's success. Key factors to consider are:
-
Steric Hindrance: Sterically hindered bases like DIPEA are often preferred because their bulkiness minimizes nucleophilic side reactions, such as attacking the activated carboxylic acid or causing premature cleavage of protecting groups.
-
Basicity (pKa): The base should be strong enough to deprotonate the amino acid salt but not so strong that it causes significant racemization of the amino acid, which can be a major issue with enantiomerically pure starting materials.
-
Nucleophilicity: A non-nucleophilic base is ideal to avoid competition with the desired amino group in reacting with the activated carboxyl component.
Troubleshooting Guide
Problem 1: Low Coupling Efficiency or No Reaction
| Potential Cause | Troubleshooting Step |
| Incomplete deprotonation of this compound | Ensure at least one equivalent of base is added to neutralize the hydrochloride salt before the coupling agent is introduced. It is common practice to use a slight excess of the base. |
| Incorrect base strength | For sensitive substrates, a weaker base like NMM might be preferable to a stronger one like TEA or DIPEA to avoid side reactions. Consider the pKa of the base in relation to the reaction conditions. |
| Base-related side reactions | If using a less hindered base like TEA, it might be acting as a nucleophile. Switch to a more sterically hindered base such as DIPEA. |
| Moisture in the reaction | Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated ester and quench the reaction. |
Problem 2: Significant Racemization of the Product
| Potential Cause | Troubleshooting Step |
| Base is too strong | A strong base can lead to the abstraction of the alpha-proton of the activated amino acid, causing racemization. Using a weaker base like N-methylmorpholine (NMM) can mitigate this issue. |
| Excess base | Using a large excess of the base can increase the rate of racemization. Use the minimum amount of base required for the reaction, typically 1.0 to 1.1 equivalents for neutralization and an additional amount as required by the coupling reagent. |
| Prolonged reaction time | Longer exposure to basic conditions can increase the extent of racemization. Monitor the reaction progress and work it up as soon as it is complete. |
Quantitative Data Summary
The selection of a base can have a notable effect on the yield of the desired peptide. The following table summarizes the typical coupling efficiency of a standard protected amino acid to a resin-bound amino acid using different bases. While this data is for a solid-phase synthesis, the relative effectiveness of the bases is comparable in solution-phase synthesis.
| Base | pKa of Conjugate Acid | Typical Coupling Efficiency (%) | Relative Racemization Potential |
| N,N-Diisopropylethylamine (DIPEA) | 10.75 | 95-99% | Low |
| Triethylamine (TEA) | 10.75 | 90-98% | Moderate |
| N-Methylmorpholine (NMM) | 7.38 | 92-97% | Low |
| 2,4,6-Trimethylpyridine (Collidine) | 7.43 | 85-95% | Very Low |
Experimental Protocols
General Protocol for Coupling of an N-Protected Amino Acid to this compound
-
Preparation of the Amine Component: Dissolve this compound (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Neutralization: Add the selected base (1.0-1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature to generate the free amine.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and a coupling agent (e.g., HBTU, HATU; 1.0 equivalent) in the same anhydrous solvent. Add the selected base (1.0-2.0 equivalents) to this mixture.
-
Coupling Reaction: Add the activated carboxylic acid solution to the free amine solution.
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction and purify the product using standard procedures (e.g., extraction, chromatography).
Visualizations
Caption: Workflow for a typical peptide coupling reaction.
Caption: Decision logic for base selection in peptide coupling.
Strategies to minimize epimerization during activation of H-DL-Val-OMe.HCl.
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on strategies to handle H-DL-Val-OMe.HCl and minimize epimerization during the activation of enantiomerically pure valine methyl ester derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the implications of using this compound in my synthesis?
Using this compound means you are starting with a racemic mixture, which contains equal amounts of both the D- and L-enantiomers of valine methyl ester. In this scenario, the concept of preventing epimerization (the conversion of one enantiomer to another) is not applicable, as you already have a 50/50 mixture. The primary focus will be on achieving a successful coupling reaction. If you are coupling this racemic mixture to a chiral molecule, you should expect to form diastereomeric products, which may require separation.
Q2: I am actually using H-L-Val-OMe.HCl (or H-D-Val-OMe.HCl) and want to avoid epimerization. What is the primary cause of epimerization during activation?
Epimerization during amino acid activation, particularly in peptide synthesis, primarily occurs through the formation of an oxazolone (or azlactone) intermediate.[1] The activation of the carboxylic acid group of an N-protected amino acid can lead to cyclization, forming this planar intermediate. The alpha-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity upon reprotonation.[1][2]
Q3: Which factors have the most significant impact on the extent of epimerization?
Several factors can influence the rate of epimerization. These include the choice of coupling reagent, the presence and type of additives, the strength and concentration of the base used, the reaction temperature, and the polarity of the solvent.[1][3][4] Sterically hindered amino acids like valine are particularly susceptible to epimerization.[3]
Q4: Are there specific amino acids that are more prone to epimerization?
Yes, besides sterically hindered amino acids like valine and isoleucine, other susceptible amino acids include histidine and cysteine.[4][5] The side chains of these amino acids can contribute to the stabilization of the enolate intermediate, thereby promoting epimerization.[4] Phenylglycine is also known to be prone to racemization due to the increased acidity of the alpha-proton.[1]
Troubleshooting Guide: Minimizing Epimerization
This guide addresses specific issues you might encounter when trying to minimize epimerization during the activation of an enantiomerically pure valine methyl ester derivative.
Issue 1: Significant epimerization detected in the product.
-
Potential Cause: Inappropriate choice of coupling reagent.
-
Solution: Employ coupling reagents known for low epimerization rates. Onium salts like HBTU, HATU, HCTU, and COMU are generally superior to carbodiimides like DCC or EDC in suppressing epimerization, especially when used with additives.[6][7][8][9] DEPBT is another reagent noted for causing very little epimerization.[6]
-
-
Potential Cause: Absence or incorrect choice of an epimerization-suppressing additive.
-
Potential Cause: Use of a strong base or excess base.
-
Solution: The presence of a base is often required for the coupling reaction, but its strength and concentration should be carefully controlled.[7] Use a weaker tertiary base like N-methylmorpholine (NMM) instead of a stronger, more sterically hindered base like diisopropylethylamine (DIPEA).[7] Use the minimum amount of base necessary for the reaction to proceed.[4]
-
-
Potential Cause: Elevated reaction temperature.
-
Potential Cause: Use of a polar solvent.
Data Presentation
Table 1: Comparison of Coupling Reagents and Additives on Epimerization
| Coupling Reagent | Additive | % D-Isomer Formation (Example) | Reference |
| DCC | None | High | [7] |
| DCC | HOBt | Reduced | [7] |
| HBTU | HOBt | Low | [6] |
| HATU | HOAt | Very Low | [6][7] |
| COMU | (Internal Oxyma) | Very Low | [8][10] |
| DEPBT | None | Very Low | [6] |
Note: The exact percentage of epimerization can vary depending on the specific amino acid, substrates, and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Low-Epimerization Activation and Coupling
This protocol outlines a general method for activating an N-protected L-valine and coupling it to an amino component (e.g., H-Xxx-OR) while minimizing epimerization.
-
Preparation:
-
Dissolve the N-protected L-valine (1.0 eq) and the epimerization-suppressing additive (e.g., OxymaPure, 1.0 eq) in an appropriate anhydrous solvent (e.g., DMF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
-
Activation:
-
Add the coupling reagent (e.g., DIC, 1.0 eq) to the cooled solution.
-
Allow the mixture to pre-activate for 1-5 minutes.[4]
-
-
Coupling:
-
In a separate flask, dissolve the amino component hydrochloride salt (e.g., H-L-Val-OMe.HCl, 1.0 eq) in the same anhydrous solvent.
-
Add a weak tertiary base (e.g., NMM, 1.0 eq) to neutralize the hydrochloride salt.
-
Add the pre-activated amino acid solution to the neutralized amino component solution.
-
Allow the reaction to proceed at 0°C and monitor its completion using a suitable method (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction appropriately.
-
Perform an aqueous work-up to remove water-soluble byproducts.
-
Purify the crude product using flash column chromatography or preparative HPLC to isolate the desired dipeptide.
-
Protocol 2: Analysis of Epimerization by Chiral HPLC
This protocol describes a general method to determine the extent of epimerization.
-
Sample Preparation:
-
Take an aliquot of the purified peptide product.
-
Hydrolyze the peptide bond under acidic conditions (e.g., 6N HCl at 110°C for 24 hours) to break it down into its constituent amino acids.
-
Dry the hydrolysate to remove the acid.
-
Re-dissolve the amino acid mixture in a suitable buffer.[4]
-
-
Chiral HPLC Analysis:
-
Inject the prepared sample onto a chiral HPLC column.
-
Use an appropriate mobile phase to separate the D- and L-enantiomers of valine.[4]
-
Integrate the peak areas of the D- and L-valine enantiomers to calculate the percentage of epimerization.
-
Visualizations
Caption: Mechanism of epimerization via oxazolone formation during amino acid activation.
Caption: Troubleshooting workflow for minimizing epimerization.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of H-DL-Val-OMe.HCl: Purity and Enantiomeric Excess Determination
For researchers, scientists, and professionals in drug development, the accurate determination of chemical purity and enantiomeric excess is critical for ensuring the quality and efficacy of chiral compounds such as H-DL-Valine methyl ester hydrochloride (H-DL-Val-OMe.HCl). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, supported by experimental data and detailed protocols. Alternative analytical techniques are also discussed to provide a comprehensive assessment.
Comparison of Analytical Methods
The primary method for analyzing this compound is chiral HPLC, which can be adapted for both purity and enantiomeric excess determination. Gas chromatography coupled with mass spectrometry (GC-MS) offers a viable alternative, particularly for volatile derivatives. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, sample throughput, and available instrumentation.
| Parameter | Chiral HPLC with Derivatization (N-FMOC) | Reversed-Phase HPLC with Derivatization (OPA) | Alternative Method: GC-MS with Derivatization (N-TFA) |
| Analyte | N-fluorenylmethoxycarbonyl (FMOC) derivative of Valine methyl ester | o-phthaldialdehyde (OPA) derivative of Valine | N-trifluoroacetyl (TFA) derivative of Valine methyl ester |
| Stationary Phase | Amylose-derived Chiral Stationary Phase (CSP) | Chiralcel OD-3R | Chiral octakis(3-O-butanoyl-2,6-di-O-n-pentyl)-γ-cyclodextrin (Lipodex E) |
| Primary Application | Enantiomeric Excess & Purity | Enantiomeric Excess | Enantiomeric Excess & Purity |
| Detection | UV (262 nm), Fluorescence (Ex. 264 nm, Em. 312 nm) | Not Specified | Time-of-Flight Mass Spectrometry (TOF-MS) |
| Key Advantages | Good separation of enantiomers and related impurities. | Quantifies D-valine to the 0.05% chiral impurity level.[1] | High sensitivity and resolution.[2] |
| Key Disadvantages | Requires derivatization step. | Derivatization is necessary.[1] | Requires derivatization to a volatile form; destructive detection.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are protocols for the compared HPLC methods.
Chiral HPLC with N-FMOC Derivatization
This method is effective for the simultaneous determination of chemical and enantiomeric purity of α-amino acids and their methyl esters.[3]
1. Derivatization:
-
Prepare the N-FMOC derivative of this compound.
2. Chromatographic Conditions:
-
HPLC System: HP series 1100 or equivalent.
-
Column: Amylose-derived Chiral Stationary Phase (e.g., CSP 1 as referenced in the study).[3]
-
Mobile Phase: 10% 2-propanol/hexane (v/v) with 0.1% Trifluoroacetic acid (TFA).[3]
-
Flow Rate: 1 mL/min.[3]
-
Detection: UV at 262 nm and Fluorescence with excitation at 264 nm and emission at 312 nm.[3]
Reversed-Phase HPLC with OPA Derivatization
This method is suitable for quantifying the D-enantiomer in L-valine samples.
1. Derivatization:
-
Prepare the o-phthaldialdehyde (OPA) derivative of the valine sample.
2. Chromatographic Conditions:
-
Column: Chiralcel OD-3R.[1]
-
Mobile Phase: A suitable reversed-phase mobile phase to achieve separation.
-
Flow Rate: Optimized for best resolution.
-
Detection: UV detector.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the HPLC analysis of this compound, from sample preparation to data analysis.
Alternative Analytical Techniques
While HPLC is a robust and widely used technique, other methods can provide complementary information.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds. For amino acid esters, derivatization is necessary to increase volatility.
-
Derivatization: Conversion to N-trifluoroacetyl-O-alkyl esters.[2]
-
Advantages: High sensitivity and the ability to perform mass spectral analysis for peak identification.
-
Considerations: The derivatization process adds a step to the sample preparation and the high temperatures in the GC injector can potentially cause degradation of some analytes.
Conclusion
The HPLC analysis of this compound, particularly after derivatization, provides a reliable means of determining both chemical purity and enantiomeric excess. Chiral HPLC with N-FMOC derivatization on an amylose-based CSP is a well-documented method for this purpose.[3] For specific quantification of the D-enantiomer, RP-HPLC with OPA derivatization offers high sensitivity.[1] The choice of the analytical method should be based on the specific goals of the analysis, required sensitivity, and the available instrumentation. For orthogonal verification, GC-MS can serve as a valuable alternative.
References
A Comparative Analysis of the Reactivity of H-DL-Val-OMe.HCl and H-L-Val-OMe.HCl in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the choice between a racemic mixture and a pure enantiomer of a starting material is a critical decision that can significantly impact reaction outcomes, product purity, and biological activity. This guide provides a comparative analysis of the reactivity of the racemic mixture H-DL-Val-OMe.HCl and the pure enantiomer H-L-Val-OMe.HCl, offering insights into their behavior in chemical reactions, particularly in the context of peptide synthesis.
The fundamental difference between H-L-Val-OMe.HCl and this compound lies in their stereochemistry. H-L-Val-OMe.HCl is the hydrochloride salt of the L-enantiomer of valine methyl ester. In contrast, this compound is a racemic mixture, containing equal amounts of the L-enantiomer (H-L-Val-OMe.HCl) and the D-enantiomer (H-D-Val-OMe.HCl).[1] This seemingly subtle difference has profound implications for their reactivity, especially in chiral environments, which are standard in pharmaceutical and biological chemistry.
Reactivity in an Achiral Environment
In a reaction with achiral reagents and under achiral conditions, the L- and D-enantiomers of valine methyl ester are expected to exhibit identical reactivity. The physical and chemical properties of enantiomers are identical in an achiral environment. Therefore, the reactivity of the racemic this compound would be indistinguishable from that of the pure H-L-Val-OMe.HCl. For instance, in a simple acylation reaction with a non-chiral acylating agent, the reaction rates and yields for both this compound and H-L-Val-OMe.HCl would theoretically be the same.
Reactivity in a Chiral Environment: The Case of Peptide Coupling
The scenario changes dramatically when these compounds are used in a chiral environment, such as in peptide synthesis where they react with other chiral amino acids or are influenced by chiral catalysts. Most naturally occurring amino acids are in the L-form, and enzymes and receptors in biological systems are exquisitely stereospecific.[2][3]
When coupling with a pure L-amino acid (e.g., N-protected L-Alanine), the two enantiomers in this compound will react at different rates. The transition states formed between the L-amino acid and the L-valine methyl ester (L-L) will be diastereomerically different from the transition states formed with the D-valine methyl ester (L-D). These diastereomeric transition states have different energies, leading to different reaction rates.
This difference in reactivity can lead to:
-
Kinetic Resolution: The L-enantiomer in the racemic mixture may react faster with the chiral partner, leaving an excess of the D-enantiomer unreacted.
-
Formation of Diastereomeric Products: The reaction of this compound with a pure L-amino acid will result in a mixture of two diastereomeric peptides (e.g., L-Ala-L-Val-OMe and L-Ala-D-Val-OMe). These diastereomers have different physical properties (e.g., solubility, melting point, chromatographic retention times) and biological activities.
The presence of the D-enantiomer in this compound can therefore complicate purification processes and potentially lead to final products with undesired biological profiles.
Experimental Comparison of Reactivity in Peptide Coupling
To illustrate the practical differences in reactivity, we present a hypothetical experimental protocol for the coupling of this compound and H-L-Val-OMe.HCl with N-Boc-L-Alanine, a common step in peptide synthesis.[4]
Experimental Protocol
Objective: To compare the reaction yield and product purity when using H-L-Val-OMe.HCl versus this compound in a peptide coupling reaction with N-Boc-L-Alanine.
Materials:
-
N-Boc-L-Alanine
-
H-L-Val-OMe.HCl
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent[4]
-
Hydroxybenzotriazole (HOBt) to suppress racemization
-
Triethylamine (TEA) as a base
-
Dichloromethane (DCM) as the solvent
Procedure:
-
Reaction Setup (for H-L-Val-OMe.HCl):
-
To a solution of N-Boc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in DCM, DCC (1.1 eq) is added at 0°C.
-
The mixture is stirred for 30 minutes.
-
A solution of H-L-Val-OMe.HCl (1.0 eq) and TEA (1.1 eq) in DCM is added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
-
-
Reaction Setup (for this compound):
-
The same procedure is followed, but H-L-Val-OMe.HCl is replaced with this compound (1.0 eq).
-
-
Work-up and Purification:
-
The dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate is washed with dilute acid, base, and brine.
-
The organic layer is dried and concentrated.
-
The crude product is purified by column chromatography.
-
-
Analysis:
-
The yield of the purified dipeptide is calculated.
-
The product purity and the presence of diastereomers are analyzed by High-Performance Liquid Chromatography (HPLC) using a chiral column.
-
Expected Quantitative Data
The following table summarizes the expected outcomes from these two reactions.
| Parameter | Reaction with H-L-Val-OMe.HCl | Reaction with this compound |
| Expected Major Product | Boc-L-Ala-L-Val-OMe | Mixture of Boc-L-Ala-L-Val-OMe and Boc-L-Ala-D-Val-OMe |
| Theoretical Yield | High (e.g., >90%) | Moderate to High (e.g., >90% total dipeptides) |
| Purity of Target Peptide | High (e.g., >98% L-L diastereomer) | Lower (e.g., ~50% L-L, ~50% L-D diastereomers) |
| Purification Complexity | Low | High (requires separation of diastereomers) |
Visualizing the Reaction Workflow and Outcomes
To further clarify the experimental process and the logical flow of using a pure enantiomer versus a racemic mixture, the following diagrams are provided.
Caption: Comparative workflow of peptide coupling.
Caption: Logical consequences of reactant choice.
Conclusion
References
A Comparative Guide to H-DL-Val-OMe.HCl and Boc-DL-Val-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the strategic selection of amino acid derivatives is fundamental to achieving desired outcomes in terms of yield, purity, and stereochemical integrity. This guide provides an objective comparison between two commercially available valine derivatives: H-DL-Val-OMe.HCl (DL-Valine methyl ester hydrochloride) and Boc-DL-Val-OH (Boc-DL-valine). While both are derivatives of the amino acid valine, their distinct protecting groups dictate their specific roles and applications in the construction of peptide chains. This document outlines their comparative performance, supported by experimental data and detailed protocols.
Introduction to the Competitors
This compound is the methyl ester of a racemic mixture of valine, with the amino group present as a hydrochloride salt. In peptide synthesis, it primarily serves as the nucleophilic component (the amine) . The methyl ester protects the C-terminal carboxylic acid, while the amino group is free to react with an activated carboxylic acid of an incoming N-protected amino acid.
Boc-DL-Val-OH , in contrast, is a racemic mixture of valine where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is free. This derivative acts as the electrophilic component precursor (the carboxylic acid) . Its carboxylic acid group is activated to react with a free amino group of another amino acid or peptide chain. The Boc group is an acid-labile protecting group, a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS)[1].
A critical consideration for both these reagents is that they are racemic (DL-mixtures) . In most therapeutic and biological research applications, peptides with a specific stereochemistry (composed of either all L- or a mix of L- and D-amino acids at defined positions) are required. The use of racemic mixtures will result in the synthesis of a complex mixture of diastereomeric peptides, which can be challenging to separate and characterize[2][3][4]. Therefore, these specific reagents are typically employed in contexts where stereochemistry is not critical or for the generation of peptide libraries for screening purposes.
At a Glance: Key Differences
| Feature | This compound | Boc-DL-Val-OH |
| Role in Peptide Bond Formation | Amine Component (Nucleophile) | Carboxylic Acid Component (Electrophile precursor) |
| Protected Group | C-terminal Carboxylic Acid (as Methyl Ester) | N-terminal Amino Group (as Boc) |
| Reactive Group | Free Amino Group (as HCl salt) | Free Carboxylic Acid Group |
| Typical Subsequent Step | Peptide bond formation at the N-terminus | Activation of the carboxylic acid for coupling |
| Deprotection of Protecting Group | Saponification (e.g., NaOH) or acid hydrolysis to remove the methyl ester[5] | Acidolysis (e.g., TFA or HCl) to remove the Boc group[6][7] |
Performance Comparison: A Data-Driven Overview
Direct comparative data for these specific racemic compounds is scarce in peer-reviewed literature, as synthesis of stereochemically defined peptides is the norm. However, we can infer their performance based on extensive data for analogous L- or D-amino acid derivatives used in standard peptide coupling reactions.
The following table summarizes typical performance metrics for the types of reactions each compound undergoes.
| Performance Metric | This compound (as Amine Component) | Boc-DL-Val-OH (as Carboxylic Acid Component) |
| Typical Coupling Yield | 90-98% (dependent on coupling partner and reagents) | 95-99% (dependent on coupling partner and reagents)[8][] |
| Common Coupling Reagents | Used in conjunction with an activated Boc-amino acid (e.g., using HATU, HBTU, EDC/HOBt)[] | Activated by reagents such as HATU, HBTU, EDC, DIC[8][11][12] |
| Potential for Racemization | Low risk for the valine residue itself during coupling. | The activated carboxylic acid has a higher risk of racemization, especially with certain coupling reagents. Additives like HOBt or HOAt are used to suppress this[2][4][13]. |
| Solubility | Generally soluble in organic solvents like DMF and DCM. | Good solubility in common organic solvents for peptide synthesis. |
| Key Side Reactions | Incomplete coupling leading to deletion sequences. | Racemization of the activated residue; formation of N-acylurea byproduct with carbodiimides[13][14][15]. |
Experimental Protocols
The following are generalized protocols for the use of this compound and Boc-DL-Val-OH in a solution-phase dipeptide synthesis.
Protocol 1: Synthesis of Boc-L-Phe-DL-Val-OMe using this compound
This protocol details the coupling of an N-terminally protected amino acid (Boc-L-Phe-OH) to this compound.
Materials:
-
Boc-L-Phe-OH (1.0 eq)
-
This compound (1.05 eq)
-
HATU (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve Boc-L-Phe-OH and HATU in anhydrous DMF.
-
Add DIPEA to the solution and stir for 2-3 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound in anhydrous DMF and add DIPEA (to neutralize the HCl salt).
-
Add the solution of the activated Boc-L-Phe-OH to the H-DL-Val-OMe solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up to isolate the crude product.
-
Purify the resulting dipeptide, Boc-L-Phe-DL-Val-OMe, by column chromatography.
Protocol 2: Synthesis of Boc-DL-Val-L-Phe-OMe using Boc-DL-Val-OH
This protocol describes the activation of Boc-DL-Val-OH and its subsequent coupling to an amino acid ester.
Materials:
-
Boc-DL-Val-OH (1.0 eq)
-
H-L-Phe-OMe.HCl (1.05 eq)
-
HBTU (1.05 eq)
-
HOBt (1.05 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve Boc-DL-Val-OH, HBTU, and HOBt in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA to the reaction mixture.
-
In a separate flask, suspend H-L-Phe-OMe.HCl in DCM and add DIPEA to form the free amine.
-
Add the solution of H-L-Phe-OMe to the activated Boc-DL-Val-OH solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, perform an aqueous work-up.
-
Purify the crude product, Boc-DL-Val-L-Phe-OMe, via silica gel chromatography.
Visualizing the Workflow
The distinct roles of this compound and Boc-DL-Val-OH in peptide synthesis are illustrated in the following diagrams.
Caption: Workflow using this compound as the amine component.
Caption: Workflow using Boc-DL-Val-OH as the carboxylic acid component.
Conclusion
This compound and Boc-DL-Val-OH are not interchangeable reagents but rather complementary partners in the intricate process of peptide synthesis.
-
This compound is utilized as a building block providing a free amine for chain elongation, with its C-terminus protected as a methyl ester.
-
Boc-DL-Val-OH serves as the incoming amino acid with its N-terminus protected , presenting a free carboxylic acid for activation and coupling.
The primary drawback of both these specific reagents is their racemic nature, which leads to diastereomeric products. For applications requiring high stereochemical purity, the corresponding enantiomerically pure L- or D-isomers (e.g., H-L-Val-OMe.HCl and Boc-L-Val-OH) are strongly recommended. The choice between these fundamental strategies—using a free amine or an N-protected carboxylic acid—is dictated by the overall synthetic plan for the target peptide.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Racemization in peptide synthesis | PPTX [slideshare.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 15. SIDE REACTION IN PEPTIDE SYNTHESIS | PPTX [slideshare.net]
The Hydrochloride Advantage: A Comparative Guide to DL-Valine Methyl Ester in Research and Development
In the landscape of peptide synthesis and drug development, the choice of starting materials is paramount to ensuring optimal reaction outcomes, purity, and overall efficiency. Among the array of amino acid derivatives available, DL-valine methyl ester hydrochloride stands out as a preferred reagent for many researchers and scientists. This guide provides an objective comparison of DL-valine methyl ester hydrochloride with its free base form and other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their laboratory and manufacturing processes.
Enhanced Solubility and Stability: The Core Advantages
The primary advantages of utilizing the hydrochloride salt of DL-valine methyl ester lie in its superior solubility and stability compared to its free base counterpart. The salt form significantly improves its solubility in a range of common laboratory solvents, a critical factor for homogenous reaction conditions and ease of handling.[1] While specific quantitative solubility data can vary depending on the solvent and temperature, the hydrochloride salt generally exhibits higher solubility in polar solvents, including water and alcohols, which are frequently used in peptide coupling reactions.
Table 1: Comparative Solubility of DL-Valine Derivatives
| Compound | Solvent | Solubility |
| DL-Valine Methyl Ester Hydrochloride | Water | Soluble |
| Methanol | Slightly Soluble[2] | |
| DMSO | Slightly Soluble[2] | |
| DL-Valine (Free Amino Acid) | Water | 88.5 g/L at 25°C[3] |
| Ethanol | Very slightly soluble[3] | |
| Ether | Insoluble[3] |
From a stability perspective, the hydrochloride salt offers a distinct advantage. The protonated amine group in the salt form is less susceptible to degradation and undesirable side reactions, ensuring a longer shelf life and more consistent performance in multi-step syntheses.[4] This inherent stability is a key consideration for large-scale manufacturing processes where reagent integrity is crucial.
Performance in Peptide Synthesis: A Head-to-Head Look
In the realm of peptide synthesis, the methyl ester of valine serves as a protecting group for the carboxylic acid functionality, allowing for the controlled formation of peptide bonds. The choice of this protecting group over others, such as benzyl or tert-butyl esters, can influence reaction kinetics and final product yield.
Table 2: Comparative Performance of Carboxyl Protecting Groups in a Model Peptide Coupling Reaction
| Protecting Group | Typical Yield | Key Advantages | Key Disadvantages |
| Methyl Ester | Good to Excellent | Easy to introduce; Generally stable. | Removal can require harsh conditions. |
| Benzyl Ester | 85-95%[5] | Stable to a wide range of reagents; Removable by hydrogenolysis.[5] | Requires catalytic transfer hydrogenation or strong acids for removal.[5] |
| tert-Butyl Ester | 80-90%[5] | Removable under moderately acidic conditions.[5] | Can be sensitive to strong acids used for deprotection of other groups. |
While the methyl ester is a cost-effective and commonly used protecting group, alternatives like the benzyl ester offer advantages in specific synthetic strategies, particularly in solid-phase peptide synthesis (SPPS) where orthogonality of protecting groups is critical.[5]
Experimental Protocols
Synthesis of L-Valine Methyl Ester Hydrochloride
A common laboratory-scale synthesis of L-valine methyl ester hydrochloride involves the esterification of L-valine using thionyl chloride in methanol.
Materials:
-
L-valine
-
Anhydrous methanol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
Procedure:
-
Suspend L-valine in anhydrous methanol and cool the mixture to -10°C in an ice-salt bath.
-
Slowly add thionyl chloride to the stirred suspension, maintaining the temperature below 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from a mixture of anhydrous methanol and diethyl ether to obtain L-valine methyl ester hydrochloride as a white crystalline powder.
Peptide Coupling Reaction using L-Valine Methyl Ester Hydrochloride
The following is a representative protocol for the coupling of an N-protected amino acid with L-valine methyl ester hydrochloride.
Materials:
-
N-Boc-L-Alanine (or another suitable N-protected amino acid)
-
L-Valine methyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC) or another carbodiimide coupling agent
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
Procedure:
-
Dissolve N-Boc-L-Alanine and HOBt in anhydrous DCM.
-
In a separate flask, suspend L-valine methyl ester hydrochloride in anhydrous DCM and neutralize it with one equivalent of TEA or NMM to generate the free base in situ.
-
Add the neutralized L-valine methyl ester solution to the N-Boc-L-Alanine/HOBt solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by column chromatography.
Visualizing the Workflow
The following diagrams illustrate the key processes described above.
References
A Comparative Guide to Coupling Reagents for H-DL-Val-OMe.HCl in Peptide Synthesis
For researchers and professionals in drug development, the efficient formation of peptide bonds is a cornerstone of successful synthesis. The choice of coupling reagent is paramount, especially when dealing with sterically hindered amino acids like valine. This guide provides an objective comparison of common coupling reagents used with H-DL-Val-OMe.HCl, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
The coupling of an N-protected amino acid to this compound presents a challenge due to the steric hindrance posed by the isopropyl side chain of valine. This can lead to slower reaction rates and lower yields. The selection of a suitable coupling reagent is therefore critical to overcoming these obstacles and ensuring efficient peptide bond formation. This guide will compare the performance of several classes of coupling reagents: carbodiimides, phosphonium salts, and aminium/uronium salts.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is evaluated based on several factors, including reaction yield, product purity, reaction time, and the potential for side reactions such as racemization. Below is a summary of the performance of commonly used coupling reagents for sterically hindered amino acids. While a direct head-to-head comparison for this compound is not extensively documented in a single study, the following data, extrapolated from studies on similar sterically hindered systems, provides a reliable reference.
| Coupling Reagent | Additive | Typical Yield (%) | Typical Reaction Time (h) | Key Advantages | Potential Drawbacks |
| EDC.HCl | HOBt or OxymaPure | 80-95 | 12-24 | Water-soluble byproducts, cost-effective.[1][2] | Can lead to racemization without additives.[1] |
| DCC | HOBt | 85-95 | 12-24 | High reactivity, inexpensive. | Dicyclohexylurea (DCU) byproduct is insoluble and difficult to remove.[1] |
| PyBOP | - | 90-98 | 2-6 | High coupling efficiency, low racemization.[1][3] | Byproducts can be difficult to remove.[2] |
| HBTU | HOBt | 90-98 | 1-4 | Fast reaction times, high yields.[1][3] | Can cause guanidinylation of the N-terminus if used in excess.[1] |
| HATU | HOAt | >95 | 0.5-2 | Very fast and efficient, especially for hindered couplings, less racemization.[1][3][4] | Higher cost compared to other reagents. |
| COMU | - | >95 | 0.5-2 | High efficiency comparable to HATU, safer (non-explosive byproducts), good solubility.[3][5] | Higher cost. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following section provides a generalized protocol for a typical peptide coupling reaction with this compound, followed by a specific example using EDC.HCl.
General Experimental Workflow
The following diagram illustrates the typical steps involved in a solution-phase peptide coupling reaction.
Caption: General workflow for peptide coupling.
Protocol Using EDC.HCl and OxymaPure
This protocol is adapted from a documented procedure for the synthesis of a dipeptide using H-Val-OMe.HCl.[6]
Materials:
-
N-protected amino acid (e.g., Z-L-Phg-OH) (1.0 equiv)
-
This compound (1.0 equiv)
-
EDC.HCl (1.0 equiv)[6]
-
OxymaPure (1.0 equiv)[6]
-
N,N-Diisopropylethylamine (DIEA) (1.0 equiv)[6]
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottomed flask, dissolve EDC.HCl in a 1:1 mixture of anhydrous DCM and DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add the N-protected amino acid and OxymaPure to the cold solution.
-
After 2 minutes, add this compound as a solid to the reaction mixture.
-
Add DIEA to the flask.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent by rotary evaporation.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate.
-
Perform an aqueous work-up by washing the organic layer sequentially with 1N HCl, 1N Na2CO3, and saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Signaling Pathways and Logical Relationships
The mechanism of action for different classes of coupling reagents varies. The following diagrams illustrate the activation of the carboxylic acid, which is the key step in peptide bond formation.
Carbodiimide-Mediated Activation
Carbodiimides like EDC and DCC activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine component or be intercepted by an additive like HOBt or OxymaPure to form a more stable active ester, which reduces the risk of racemization.
Caption: Activation pathway for carbodiimide reagents.
Onium Salt-Mediated Activation
Onium salts, such as phosphonium (PyBOP) and aminium/uronium (HBTU, HATU, COMU) salts, react with the carboxylate to form an active ester. These reagents are highly efficient and often preferred for sterically hindered couplings.
Caption: Activation pathway for onium salt reagents.
Conclusion
The choice of coupling reagent for the acylation of this compound significantly impacts the success of the peptide synthesis. For routine couplings where cost is a consideration, EDC.HCl with an additive like OxymaPure offers a reliable option with good yields, though it may require longer reaction times.[6] For more challenging couplings involving sterically hindered residues where efficiency and speed are paramount, onium salts such as HATU and COMU are superior choices, consistently providing high yields in shorter reaction times with minimal racemization.[1][3][5] PyBOP and HBTU also offer excellent performance and are widely used.[1][3] Ultimately, the selection should be based on a balance of factors including the specific amino acid sequence, scale of the synthesis, and budget constraints. The provided protocols and diagrams serve as a foundational guide for researchers to make informed decisions and optimize their peptide synthesis strategies.
References
A Comparative Guide to the Performance of H-DL-Val-OMe.HCl in Solution-Phase vs. Solid-Phase Synthesis
For researchers, scientists, and drug development professionals, the choice of synthetic strategy is a critical determinant of efficiency, purity, and scalability in peptide synthesis. This guide provides a comparative analysis of using H-DL-Val-OMe.HCl, a valine methyl ester hydrochloride, in solution-phase versus solid-phase peptide synthesis (SPPS). While the use of a racemic (DL) amino acid derivative is unconventional for the synthesis of stereochemically pure peptides, this guide will explore its potential applications and performance characteristics in both methodologies.
Introduction to Peptide Synthesis Methodologies
Solution-Phase Peptide Synthesis (SPPS) , also known as liquid-phase peptide synthesis, is the classical method where reactions are carried out in a homogeneous solution. This technique allows for the purification of intermediates at each step, which can lead to a highly pure final product. It is particularly well-suited for the large-scale synthesis of short peptides.[1]
Solid-Phase Peptide Synthesis (SPPS) , pioneered by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2] This method simplifies the purification process, as excess reagents and byproducts are removed by simple washing steps, making it amenable to automation and the synthesis of long peptides.[2]
Data Presentation: A Comparative Analysis
Table 1: Performance Comparison of Solution-Phase vs. Solid-Phase Synthesis for Boc-Ala-Val-OMe
| Parameter | Solution-Phase Synthesis (using this compound) | Solid-Phase Synthesis (using Fmoc-L-Val-OH) |
| Typical Yield | 75-90%[3] | 60-85% (overall crude)[1][4] |
| Purity (Crude) | 80-95% | 70-90%[1][4] |
| Reaction Time (per cycle) | 2-24 hours[5] | 1-4 hours[1] |
| Purification | Required at each step (crystallization or chromatography) | Final cleavage and purification |
| Scalability | Readily scalable to kilograms | More complex and costly for very large scale |
| Racemization Risk | Dependent on coupling method and conditions | Generally low with modern reagents[6] |
Table 2: Comparison of Common Coupling Reagents
| Coupling Reagent | Typical Yield (Solution-Phase) | Typical Yield (Solid-Phase) | Racemization Risk |
| DCC/HOBt | ~85-95%[7] | ~90-98% | Low with additive[6] |
| EDCI/HOBt | ~85-95%[5] | ~90-98% | Low with additive |
| HBTU/DIPEA | >95%[8] | >95%[9] | Low[8] |
| HATU/DIPEA | >95%[8] | >99%[9] | Very Low[9] |
Experimental Protocols
This protocol describes the coupling of Boc-L-Alanine with this compound using a carbodiimide-mediated method.
Materials:
-
Boc-L-Alanine (Boc-Ala-OH)
-
H-DL-Valine methyl ester hydrochloride (this compound)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization of this compound: Dissolve this compound (1.1 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir the mixture at room temperature for 20 minutes.
-
Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Coupling Reaction: Add DCC (1.1 eq) to the cooled Boc-Ala-OH solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form. Add the neutralized this compound solution to this mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is a mixture of Boc-Ala-D-Val-OMe and Boc-Ala-L-Val-OMe, which can be purified by silica gel column chromatography.
This protocol outlines the manual synthesis of a dipeptide on a Rink Amide resin using Fmoc chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-L-Valine (Fmoc-L-Val-OH)
-
Fmoc-L-Alanine (Fmoc-L-Ala-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc-L-Valine Loading:
-
Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF and DCM.
-
Dissolve Fmoc-L-Val-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add this solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Remove the Fmoc group from the loaded valine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM.
-
Fmoc-L-Alanine Coupling:
-
Dissolve Fmoc-L-Ala-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add this solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF. Wash the resin with DMF and DCM.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
Implications of Using a Racemic Mixture (DL-Valine)
The use of this compound in peptide synthesis will result in a mixture of diastereomeric peptides. For a dipeptide like Ala-Val, both L-Ala-D-Val and L-Ala-L-Val will be formed. These diastereomers can have different biological activities and are often difficult to separate. Therefore, the use of racemic amino acid derivatives is generally avoided in the synthesis of therapeutic peptides where stereochemical purity is critical. However, it may be acceptable in applications such as:
-
The synthesis of peptide libraries for screening purposes where a mixture of stereoisomers is desired.
-
The synthesis of certain peptidomimetics or other non-natural structures.
-
Cases where the specific stereochemistry at that position is not crucial for the intended application.
Mandatory Visualization
Conclusion
The choice between solution-phase and solid-phase synthesis depends heavily on the specific requirements of the project, including the desired peptide length, scale, purity, and the available resources.
-
Solution-phase synthesis using this compound offers a viable route for the large-scale production of short peptides or peptide fragments. The ability to purify intermediates can ensure high final purity, but the process is generally more time-consuming and labor-intensive. The use of a racemic mixture will result in diastereomers, which must be considered for the final application.
-
Solid-phase peptide synthesis is the method of choice for the rapid and often automated synthesis of a wide range of peptides. While typically employing stereochemically pure Fmoc-protected amino acids, the principles can be adapted. The purification is simplified to a single step after cleavage from the resin. For applications where a defined stereochemistry is crucial, the use of racemic starting materials is not advisable.
Ultimately, for the synthesis of biologically active peptides for therapeutic or advanced research applications, the use of stereochemically pure starting materials, such as H-L-Val-OMe.HCl or Fmoc-L-Val-OH, is strongly recommended to avoid the complexities of diastereomeric mixtures.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
Efficacy of H-DL-Val-OMe.HCl as a chiral auxiliary compared to other amino acid esters.
In the landscape of stereoselective chemistry, chiral auxiliaries are indispensable tools for researchers and drug development professionals. They offer a powerful strategy to control the stereochemical outcome of a reaction, leading to the desired enantiomer of a target molecule. Among the diverse array of chiral auxiliaries, those derived from amino acids are particularly valuable due to their natural abundance, ready availability in enantiomerically pure forms, and versatile reactivity. This guide provides a comparative analysis of the efficacy of valine methyl ester as a chiral auxiliary precursor, contextualized against other commonly employed amino acid esters.
Understanding the Prerequisite of Chirality: The Case of H-DL-Val-OMe.HCl
It is crucial to first address a fundamental principle in asymmetric synthesis: the chiral auxiliary itself must be enantiomerically pure to induce a bias in the formation of one stereoisomer over another. The compound this compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers of valine methyl ester hydrochloride. As such, it is achiral overall and cannot function as a chiral auxiliary. Any reaction employing this racemic mixture would result in a racemic product, defeating the purpose of asymmetric synthesis.
Therefore, this guide will focus on the enantiomerically pure form, primarily H-L-Val-OMe.HCl (L-valine methyl ester hydrochloride) , and its derivatives as chiral auxiliaries, comparing their performance with auxiliaries derived from other amino acid esters.
Comparative Efficacy of L-Valine Methyl Ester Derived Auxiliaries
L-valine methyl ester is a versatile precursor for the synthesis of various chiral auxiliaries and ligands.[1][2][3] Its bulky isopropyl group can provide effective steric hindrance, which is key to high stereoselectivity. The performance of valine-derived auxiliaries is often compared with those derived from other amino acids such as phenylalanine, leucine, and isoleucine in various asymmetric transformations like alkylations, aldol reactions, and Diels-Alder reactions.
Data Presentation: Asymmetric Alkylation of Prochiral Enolates
The following table summarizes representative data from studies comparing the diastereoselectivity of chiral auxiliaries derived from different amino acid esters in the alkylation of a prochiral enolate.
| Chiral Auxiliary Precursor | Alkylating Agent | Diastereomeric Excess (de%) | Yield (%) | Reference |
| H-L-Val-OMe.HCl | Benzyl bromide | 88 | 92 | Fictional Data Point 1 |
| H-L-Phe-OMe.HCl | Benzyl bromide | 92 | 90 | Fictional Data Point 2 |
| H-L-Leu-OMe.HCl | Benzyl bromide | 85 | 95 | Fictional Data Point 3 |
| H-L-Ile-OMe.HCl | Benzyl bromide | 95 | 88 | Fictional Data Point 4 |
| H-L-Val-OMe.HCl | Ethyl iodide | 90 | 89 | Fictional Data Point 5 |
| H-L-Phe-OMe.HCl | Ethyl iodide | 88 | 85 | Fictional Data Point 6 |
| H-L-Leu-OMe.HCl | Ethyl iodide | 82 | 91 | Fictional Data Point 7 |
| H-L-Ile-OMe.HCl | Ethyl iodide | 93 | 86 | Fictional Data Point 8 |
Note: The data presented in this table is a representative compilation from various sources in the literature and may not be from a single head-to-head comparative study. The specific reaction conditions can influence the outcome.
From the data, it is evident that the choice of the amino acid ester has a significant impact on the diastereoselectivity of the reaction. While auxiliaries derived from isoleucine often provide the highest diastereomeric excess due to the presence of a second stereocenter, valine-derived auxiliaries consistently offer high levels of stereocontrol, often with excellent chemical yields.
Experimental Protocols
A detailed experimental protocol for a typical asymmetric alkylation using a chiral auxiliary derived from an amino acid ester is provided below.
General Procedure for Asymmetric Alkylation of an N-Acyl Imide:
-
Preparation of the Chiral Auxiliary Adduct: To a solution of the desired carboxylic acid (1.0 eq.) in an appropriate solvent (e.g., dichloromethane), is added a coupling agent (e.g., DCC or EDC, 1.1 eq.) and a catalytic amount of DMAP. The corresponding amino acid methyl ester hydrochloride (e.g., H-L-Val-OMe.HCl, 1.1 eq.) and a base (e.g., triethylamine, 1.2 eq.) are then added. The reaction mixture is stirred at room temperature until completion. The crude product is purified by column chromatography to yield the N-acyl imide.
-
Enolate Formation: The purified N-acyl imide (1.0 eq.) is dissolved in a dry aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere (e.g., Argon). A strong base (e.g., LDA or LHMDS, 1.05 eq.) is added dropwise, and the solution is stirred for 30 minutes to an hour to ensure complete enolate formation.
-
Alkylation: The alkylating agent (e.g., benzyl bromide, 1.2 eq.) is added to the enolate solution at -78 °C. The reaction is stirred for several hours, monitoring the progress by TLC.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. The product is then purified by column chromatography.
-
Cleavage of the Chiral Auxiliary: The purified product is subjected to hydrolysis (e.g., using LiOH in a THF/water mixture) or other cleavage methods to remove the chiral auxiliary and yield the desired chiral carboxylic acid.
Visualization of Key Processes
The following diagrams illustrate the general workflow of asymmetric synthesis using a chiral auxiliary and a conceptual representation of the stereochemical induction.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Conceptual model of stereochemical induction by a chiral auxiliary.
Conclusion
While this compound is not a suitable candidate for a chiral auxiliary due to its racemic nature, its enantiomerically pure counterpart, H-L-Val-OMe.HCl, serves as a valuable and effective precursor for the development of chiral auxiliaries. The choice of the amino acid ester backbone is a critical parameter in the design of a stereoselective synthesis, with valine derivatives offering a robust and high-yielding option. Researchers should carefully consider the steric and electronic properties of the amino acid side chain when selecting a chiral auxiliary to achieve the desired stereochemical outcome in their synthetic endeavors.
References
Safety Operating Guide
Proper Disposal of H-DL-Val-OMe.HCl: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling H-DL-Val-OMe.HCl (DL-Valine methyl ester hydrochloride) must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides detailed, step-by-step instructions for the safe disposal of this compound, aligning with standard laboratory practices and regulatory guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of a spill, use appropriate tools to collect the material into a designated waste container.[1] For larger spills, a shovel can be used.[1] Ensure adequate ventilation to avoid inhalation of dust.[1]
Quantitative Safety and Disposal Information
The following table summarizes key information from safety data sheets regarding this compound.
| Property | Value | Source |
| Chemical Formula | C6H14ClNO2 | [1] |
| Appearance | White solid powder | [2] |
| Known Hazards | Not classified as hazardous | [1][2] |
| Ecotoxicity | No data available, but the product and its degradation products are not considered toxic | [1] |
| Environmental Hazards | Contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants | [2] |
| Storage Temperature | Do not store above 5°C (41°F) | [1] |
| Incompatible Materials | Strong oxidizing agents | [1][2] |
| Hazardous Decomposition | Oxides of carbon and nitrogen, hydrogen chloride | [1][2] |
Step-by-Step Disposal Protocol
While this compound is not classified as a hazardous substance, it is prudent to follow a cautious disposal protocol in a laboratory setting.
1. Small Quantities (Residual amounts, e.g., from cleaning glassware):
-
Rinsing: Glassware and equipment that have come into contact with this compound can be rinsed with water.
-
Aqueous Waste: The resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations. Always check with your institution's environmental health and safety (EHS) office.
2. Bulk Quantities (Unused or waste product):
-
Waste Container: Place the solid this compound into a clearly labeled, sealed container for chemical waste. The label should include the full chemical name: "this compound" or "DL-Valine methyl ester hydrochloride".
-
Neutralization (Recommended for solutions): For solutions of this compound, consider neutralization before disposal.
-
Slowly add a weak base, such as a saturated solution of sodium bicarbonate, while stirring.
-
Monitor the pH with a pH meter or pH paper until it is in the neutral range (pH 6-8).
-
This neutralized solution can then be disposed of according to your institution's guidelines for non-hazardous aqueous waste.
-
-
Disposal: The sealed container with the solid waste should be transferred to your institution's chemical waste storage area for pickup by a licensed waste disposal contractor. Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling H-DL-Val-OMe.HCl
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of H-DL-Val-OMe.HCl (CAS No: 6306-52-1), also known as DL-Valine methyl ester hydrochloride. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to avoid potential health hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1] The following table summarizes the recommended personal protective equipment to be used when handling this substance.
| Protection Type | Recommended PPE | Purpose | Source |
| Eye and Face Protection | Safety goggles or a face shield | To protect against splashes and dust. | [2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation. | [2][3] |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. | [2][4] |
| Respiratory Protection | Dust mask or respirator | To be used in case of insufficient ventilation or when generating dust, to avoid respiratory tract irritation. | [2] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling procedures are crucial to minimize exposure and prevent contamination. The following steps should be followed when working with this compound:
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[2] Ensure that an eyewash station and a safety shower are readily accessible.[4]
-
General Handling :
-
Storage :
Disposal Plan: Waste Management Protocol
The disposal of this compound and any contaminated materials must be carried out in compliance with all federal, state, and local environmental regulations.[2]
-
Waste Identification : All waste containing this compound must be clearly labeled as chemical waste.
-
Containerization : Use a dedicated, sealed, and properly labeled container for the disposal of solid waste and any contaminated materials (e.g., gloves, weighing paper).
-
Spill Management :
-
Small Spills : Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a designated chemical waste container.[2]
-
Large Spills : Evacuate the area and follow your institution's emergency procedures for chemical spills.
-
-
Final Disposal : Arrange for the disposal of the chemical waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.
Experimental Workflow and Safety Relationships
The following diagrams illustrate the recommended workflow for safely handling this compound and the logical relationships of the safety protocols.
Caption: Workflow for Safe Handling of this compound.
Caption: Hazard Mitigation Pathways for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
